Product packaging for 2,6-Dimethyloct-6-en-2-yl formate(Cat. No.:CAS No. 71662-24-3)

2,6-Dimethyloct-6-en-2-yl formate

Cat. No.: B12665455
CAS No.: 71662-24-3
M. Wt: 184.27 g/mol
InChI Key: UECOUYYXGTZGQB-BJMVGYQFSA-N
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Description

2,6-Dimethyloct-6-en-2-yl formate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B12665455 2,6-Dimethyloct-6-en-2-yl formate CAS No. 71662-24-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71662-24-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-2,6-dimethyloct-6-en-2-yl] formate

InChI

InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,6-8H2,1-4H3/b10-5+

InChI Key

UECOUYYXGTZGQB-BJMVGYQFSA-N

Isomeric SMILES

C/C=C(\C)/CCCC(C)(C)OC=O

Canonical SMILES

CC=C(C)CCCC(C)(C)OC=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide on the Occurrence of 2,6-Dimethyloctyl Formate Isomers in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 2,6-dimethyloct-6-en-2-yl formate in plants. Our comprehensive review of scientific literature and phytochemical databases indicates that there is no current evidence to support the natural occurrence of this compound in the plant kingdom . This compound is recognized primarily as a synthetic fragrance ingredient.

However, this guide provides an in-depth analysis of structurally related and naturally occurring isomers, specifically Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate) and Neryl formate (cis-3,7-dimethylocta-2,6-dien-1-yl formate) . These compounds are found in various plant essential oils and contribute to their characteristic aromas. This document details their natural sources, quantitative data, the experimental protocols for their identification and quantification, and the biosynthetic pathways of their parent alcohols, citronellol and nerol.

Natural Occurrence of 2,6-Dimethyloctyl Formate Isomers

While this compound appears to be of synthetic origin, its isomers, Citronellyl formate and Neryl formate, are well-documented as natural constituents of various plant species.

Citronellyl Formate

Citronellyl formate is a monoterpenoid ester known for its fruity and floral aroma. It is a significant component of several essential oils.

  • Primary Natural Sources: The most notable source of Citronellyl formate is Geranium oil, particularly from Pelargonium graveolens. It is also found in the essential oils of various citrus fruits, basil, and black currant buds.[1][2] Chinese Geranium essential oil can contain up to 12% Citronellyl formate.[3] It has also been reported in the oils of Rosa borbonica and Cupressus lusitanica.[4]

Neryl Formate

Neryl formate, the cis-isomer of geranyl formate, possesses a sweet, herbaceous, and rosy scent.

  • Primary Natural Sources: Neryl formate has been identified in the essential oils of Daphne odora and Elsholtzia ciliata.[5][6] It is also a component of the essential oil from the ripe fruit of Porcelia macrocarpa.[7]

Quantitative Data

The concentration of these formate esters can vary significantly based on the plant species, geographical location, and extraction method. The following tables summarize the available quantitative data for Citronellyl formate and Neryl formate in various plant essential oils.

Table 1: Quantitative Occurrence of Citronellyl Formate in Plant Essential Oils

Plant SpeciesPlant PartPercentage (%)
Pelargonium graveolens (Geranium oil, China)Leavesup to 11.35[2]
Pelargonium graveolens (Geranium oil, Africa)Leaves7.57[2]
Pelargonium graveolens (Geranium oil, Bourbon)Leaves4.81 - 8.37[2]
Pelargonium graveolens (Geranium oil, Egypt)Leaves6.74[2]
Pelargonium graveolens (Geranium oil, Moroccan)Leaves6.02[2]
Pelargonium graveolens (Geranium leaf oil, India)Leaves4.19[2]
Pelargonium graveolens (Geranium stem oil, India)Stems4.92[2]
Pelargonium spp. (Rose-scented geranium, Cuba)Not specified2.50[2]
Rosa damascena (Rose otto, Bulgaria)Flowers0.13[2]

Table 2: Quantitative Occurrence of Neryl Formate in Plant Essential Oils

Plant SpeciesPlant PartPercentage (%)
Porcelia macrocarpaRipe Fruit8.8 ± 0.2[7]

Experimental Protocols

The identification and quantification of Citronellyl formate and Neryl formate in plant essential oils are predominantly carried out using gas chromatography-mass spectrometry (GC-MS).

General GC-MS Protocol for Essential Oil Analysis

This protocol provides a general framework for the analysis of essential oils. Specific parameters may need to be optimized depending on the sample matrix and the target analytes.

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane or methanol) to an appropriate concentration (e.g., 1 µL of essential oil in 1 mL of solvent).[8][9]

  • Gas Chromatography (GC) System:

    • Injector: Split/splitless injector, with a split ratio of, for example, 1:25.[8]

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[9]

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the volatile compounds. A typical program might be: initial temperature of 60°C for 3 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes.[9]

  • Mass Spectrometry (MS) System:

    • Ionization: Electron Ionization (EI) at 70 eV.[9]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Data Acquisition: Scan mode over a mass range of m/z 40-400.

  • Compound Identification:

    • Compare the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley).

    • Compare the calculated Kovats Retention Indices (RI) with literature values.

  • Quantification:

    • Use an internal or external standard method.

    • The relative percentage of each compound is often calculated by peak area normalization.

Two-Dimensional Gas Chromatography (GCxGC-MS)

For highly complex essential oils, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation and more accurate identification of individual components.[10][11]

Biosynthetic Pathways

Citronellyl formate and Neryl formate are formed through the esterification of their respective parent alcohols, citronellol and nerol, with formic acid. The biosynthesis of these monoterpene alcohols in plants originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Geranyl pyrophosphate (GPP), a C10 precursor, is formed by the condensation of IPP and DMAPP. GPP is a key intermediate in the biosynthesis of many monoterpenes. The formation of geraniol and nerol from GPP is a critical step. Recent studies in Pelargonium and Rosa suggest that the biosynthesis of citronellol is a multi-step process from geraniol.[12]

Below are diagrams illustrating the general workflow for essential oil analysis and the biosynthetic pathway leading to the parent alcohols of the formate esters.

experimental_workflow plant_material Plant Material (e.g., Leaves, Flowers) extraction Essential Oil Extraction (e.g., Hydrodistillation) plant_material->extraction dilution Dilution in Solvent (e.g., Hexane) extraction->dilution gc_ms GC-MS Analysis dilution->gc_ms data_processing Data Processing gc_ms->data_processing identification Compound Identification (Mass Spectra & Retention Index) data_processing->identification quantification Quantification (Peak Area Normalization) data_processing->quantification

GC-MS Workflow for Essential Oil Analysis

biosynthesis_pathway cluster_precursors C5 Precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase Geraniol Geraniol GPP->Geraniol Geraniol Synthase Nerol Nerol GPP->Nerol Nerol Synthase Citronellol Citronellol Geraniol->Citronellol Reduction Steps Neryl_Formate Neryl Formate Nerol->Neryl_Formate Citronellyl_Formate Citronellyl Formate Citronellol->Citronellyl_Formate Formic_Acid Formic Acid Formic_Acid->Citronellyl_Formate Formic_Acid->Neryl_Formate

Biosynthesis of Citronellyl and Neryl Formate Precursors

Conclusion

References

Physical properties of 2,6-Dimethyloct-6-en-2-yl formate, such as boiling point and density.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyloct-6-en-2-yl Formate

This technical guide provides a comprehensive overview of the known physical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property determination.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into various scientific and industrial processes. The primary physical properties, boiling point and density, are summarized below. It is important to note that slight variations in the reported values may exist due to differences in experimental methods or the presence of isomers, as indicated by the varied nomenclature (2,6-dimethyloct-6 -en-2-yl formate versus 2,6-dimethyloct-7 -en-2-yl formate) in the literature.

Data Presentation: Quantitative Physical Properties
Physical PropertyValueSource (Isomer Name)
Boiling Point 239.3 ± 19.0 °C (Predicted)ChemicalBook (this compound)[1]
232.1 °C at 760 mmHgLookChem (2,6-dimethyloct-7-en-2-yl formate)[2]
Density 0.889 ± 0.06 g/cm³ (Predicted)ChemicalBook (this compound)[1]
0.88 g/cm³LookChem (2,6-dimethyloct-7-en-2-yl formate)[2]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, this section outlines standard methodologies that are broadly applicable for the determination of boiling point for liquid organic compounds.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[3][4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Heating oil (e.g., mineral oil or paraffin)

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[4][5]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[4][6]

  • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is then placed into the Thiele tube containing heating oil, making sure the rubber band or thread used for attachment is above the oil level.[4][5]

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.[4]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[5]

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3][5]

Boiling Point Determination via Distillation Method

For larger quantities of a substance, the boiling point can be determined during simple distillation.[7]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heat source (e.g., heating mantle)

  • Boiling chips or a magnetic stirrer

Procedure:

  • The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[3]

  • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • The liquid is heated to its boiling point.

  • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

  • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid as it is actively distilling.[3]

  • The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid organic compound such as this compound.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_bp Boiling Point Determination cluster_density Density Determination cluster_analysis Data Analysis and Reporting Sample Obtain Pure Liquid Sample Method_Select_BP Select Method (e.g., Thiele Tube or Distillation) Sample->Method_Select_BP Method_Select_D Select Method (e.g., Pycnometer or Hydrometer) Sample->Method_Select_D Thiele_Tube Thiele Tube Method Method_Select_BP->Thiele_Tube Small Sample Distillation Distillation Method Method_Select_BP->Distillation Large Sample Record_BP Record Boiling Point and Atmospheric Pressure Thiele_Tube->Record_BP Distillation->Record_BP Data_Table Tabulate Results Record_BP->Data_Table Pycnometer Pycnometer Method Method_Select_D->Pycnometer High Precision Hydrometer Hydrometer Method Method_Select_D->Hydrometer Quick Estimate Record_Density Record Density and Temperature Pycnometer->Record_Density Hydrometer->Record_Density Record_Density->Data_Table Report Generate Technical Report Data_Table->Report

Caption: Logical workflow for determining the physical properties of a liquid compound.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 2,6-Dimethyloct-6-en-2-yl formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyloct-6-en-2-yl formate is a monoterpene ester with a complex isomeric landscape that presents both challenges and opportunities in various scientific disciplines, including fragrance chemistry, agrochemistry, and pharmacology. This technical guide provides a comprehensive overview of the constitutional isomers and stereoisomers of this compound. It delves into the structural nuances that give rise to its isomeric diversity, outlines experimental approaches for synthesis and characterization, and discusses the potential biological activities of this class of compounds. The information is presented to aid researchers and professionals in drug development and other scientific fields in understanding and harnessing the properties of these molecules.

Introduction to this compound

This compound is a derivative of the tertiary alcohol 2,6-dimethyloct-6-en-2-ol. As a member of the terpene family, it shares a common biosynthetic origin from isoprene units. Terpenes and their derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific arrangement of atoms and functional groups in this compound, particularly the presence of a chiral center and a double bond, results in a variety of stereoisomers, each with potentially unique physicochemical and biological properties.

Isomeric Landscape

The isomeric complexity of this compound arises from two primary structural features: the position of the double bond and the presence of stereocenters.

Constitutional Isomers

Constitutional isomers have the same molecular formula (C₁₁H₂₀O₂) but differ in the connectivity of their atoms. Several constitutional isomers of this compound exist, with variations in the position of the double bond and the arrangement of the methyl groups and formate ester. One notable constitutional isomer is 2,6-dimethyloct-7-en-2-yl formate.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The structure of this compound contains one chiral center at the C2 position and a trisubstituted double bond at the C6 position, giving rise to both enantiomers and diastereomers.

  • Enantiomers: The carbon atom at position 2 is a chiral center as it is bonded to four different groups: a methyl group, a propyl group with a double bond, an oxygen atom of the formate group, and another methyl group. This results in two enantiomers: (R)-2,6-dimethyloct-6-en-2-yl formate and (S)-2,6-dimethyloct-6-en-2-yl formate.

  • Diastereomers (E/Z Isomerism): The double bond at the C6 position is trisubstituted, allowing for the existence of E and Z isomers (geometric isomers). The priority of the substituents on the double bond determines the E or Z configuration.

Combining the possibilities of enantiomerism and geometric isomerism, this compound can exist as a total of four stereoisomers:

  • (R,E)-2,6-dimethyloct-6-en-2-yl formate

  • (S,E)-2,6-dimethyloct-6-en-2-yl formate

  • (R,Z)-2,6-dimethyloct-6-en-2-yl formate

  • (S,Z)-2,6-dimethyloct-6-en-2-yl formate

The logical relationship between these isomers is depicted in the following diagram:

isomers cluster_enantiomers Enantiomers (at C2) cluster_diastereomers Diastereomers (at C6) racemate This compound (Racemic Mixture) R_isomer (R)-2,6-dimethyloct-6-en-2-yl formate racemate->R_isomer Separation S_isomer (S)-2,6-dimethyloct-6-en-2-yl formate racemate->S_isomer Separation E_isomers (E)-isomers R_isomer->E_isomers Geometric Isomerism Z_isomers (Z)-isomers R_isomer->Z_isomers Geometric Isomerism S_isomer->E_isomers Geometric Isomerism S_isomer->Z_isomers Geometric Isomerism

Isomeric relationships of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and a Constitutional Isomer.

PropertyThis compound (Predicted)2,6-Dimethyloct-7-en-2-yl formate (Computed)
Molecular FormulaC₁₁H₂₀O₂C₁₁H₂₀O₂
Molecular Weight184.28 g/mol 184.28 g/mol
Boiling Point239.3 ± 19.0 °C232.1 °C at 760 mmHg
Flash Point-83.4 °C
Density-0.88 g/cm³
Water Solubility-35.8 mg/L at 20°C
logP-3.56630

Note: Data for this compound is limited to predictions. Data for 2,6-dimethyloct-7-en-2-yl formate is from computational models and provides a reference for expected properties.

Experimental Protocols

Synthesis

A general and plausible method for the synthesis of this compound is the formylation of the corresponding alcohol, 2,6-dimethyloct-6-en-2-ol.

Protocol: Formylation of 2,6-dimethyloct-6-en-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyloct-6-en-2-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: Slowly add an excess of a formylating agent, such as formic acid, often in the presence of a catalyst like a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide - DCC). An alternative is the use of a mixed anhydride, for instance, by reacting formic acid with acetic anhydride.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The synthesis workflow can be visualized as follows:

synthesis_workflow start 2,6-Dimethyloct-6-en-2-ol reaction Reaction in Aprotic Solvent start->reaction reagents Formylating Agent (e.g., Formic Acid) + Catalyst/Coupling Agent reagents->reaction workup Quenching and Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

General synthesis workflow for this compound.
Chiral Separation

The separation of the enantiomers and diastereomers of this compound is critical for evaluating their individual properties. Chiral gas chromatography (GC) is the method of choice for this purpose.

Protocol: Chiral Gas Chromatography (GC) Separation

  • Column Selection: Utilize a capillary GC column with a chiral stationary phase. Cyclodextrin-based stationary phases, such as those derivatized with permethylated β-cyclodextrin, are highly effective for the separation of terpene enantiomers.

  • Instrumentation: A gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is required. The MS detector provides structural information for peak identification.

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Carrier Gas: Helium or hydrogen at an optimized flow rate.

    • Oven Temperature Program: A slow temperature ramp (e.g., 1-5 °C/min) is often necessary to achieve baseline separation of the isomers. An initial temperature of around 50-60 °C followed by a ramp to a final temperature of 200-250 °C is a common starting point.

    • Detector Temperature: For FID, typically 250-300 °C. For MS, the transfer line temperature should be optimized.

  • Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).

  • Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. For MS detection, confirm the identity by comparing the mass spectra with known standards or library data. The enantiomeric ratio can be determined by integrating the peak areas of the corresponding enantiomers.

Biological Activity

While specific studies on the biological activity of this compound isomers are scarce, the broader class of terpenes and their esters exhibit a wide range of pharmacological effects. It is well-established that the stereochemistry of terpenes can significantly influence their biological activity.

  • Anti-inflammatory Potential: Many terpenes have been shown to possess anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and interleukins.[1][2] The formate moiety may influence the bioavailability and activity of the parent alcohol.

  • Cytotoxicity: Terpenes have also been investigated for their cytotoxic effects against various cancer cell lines.[3] The bioactivity of terpenes often follows the order of alcohols > ketones > hydrocarbons, suggesting that the oxygenated functional group in the formate ester could contribute to its biological effects.[4]

  • Sensory Properties: The different enantiomers of chiral terpenes can exhibit distinct odors and sensory thresholds.[5][6][7] This is a critical aspect in the fragrance and food industries.

The potential for stereoisomers of this compound to exhibit different biological activities underscores the importance of their separation and individual testing.

Conclusion

This compound is a structurally complex monoterpene ester with a rich stereoisomeric profile. The presence of both a chiral center and a double bond gives rise to four distinct stereoisomers, each with the potential for unique physicochemical and biological properties. While specific experimental data for these isomers is limited, this guide provides a framework for their synthesis, separation, and characterization based on established methodologies for related compounds. Further research into the individual properties of these stereoisomers is warranted to fully explore their potential applications in fields ranging from materials science to pharmacology. The protocols and information presented herein serve as a valuable resource for scientists and researchers embarking on the study of this intriguing class of molecules.

References

A Technical Guide to the Solubility of 2,6-Dimethyloct-6-en-2-yl formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-dimethyloct-6-en-2-yl formate, a fragrance ingredient, in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on the general principles of solubility for terpene esters, alongside a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is an ester that belongs to the family of terpenoids, which are widely used in the fragrance and flavor industries. Understanding its solubility is crucial for formulation development, quality control, and various applications in research and drug development where it might be used as a tracer or functional ingredient. The structure of an ester, with its polar carbonyl group and nonpolar alkyl chains, dictates its solubility behavior in different media.

Qualitative Solubility Profile

Based on the general solubility principles of esters and terpenoids, a qualitative solubility profile for this compound can be predicted. Esters with a higher number of carbon atoms, like the C11 compound this compound, tend to have low solubility in water and higher solubility in organic solvents.[1][2][3] Terpenoids are generally non-polar and therefore dissolve well in non-polar organic solvents.[4][5]

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassExample SolventsExpected SolubilityRationale
Alcohols Ethanol, MethanolHigh to ModerateThe polar hydroxyl group of the alcohol can interact with the ester's carbonyl group, while the alkyl chain of the alcohol can interact with the nonpolar part of the ester.
Ketones AcetoneHighAcetone is a polar aprotic solvent that can effectively solvate the polar ester group.
Ethers Diethyl etherHighDiethyl ether is a relatively nonpolar solvent that can readily dissolve the largely nonpolar terpene formate.
Esters Ethyl acetateHigh"Like dissolves like" principle suggests high solubility due to similar functional groups.[1]
Hydrocarbons Hexane, TolueneHighAs nonpolar solvents, they are expected to be very effective at dissolving the nonpolar hydrocarbon portion of the terpene formate.[5]
Chlorinated DichloromethaneHighDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds.
Aprotic Polar DMSO, THFHighThese solvents are generally effective at dissolving a wide variety of organic molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a gravimetric approach, which is a reliable and widely used technique for determining the solubility of a solid or liquid in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvents)

  • Evaporating dish or pre-weighed vials for solvent evaporation

  • Vortex mixer or magnetic stirrer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solute should be clearly visible as a separate phase.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or evaporate.

    • Once the solvent is completely evaporated, weigh the dish or vial containing the solute residue.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish/vial minus its initial (tare) weight.

    • The mass of the solvent in the aliquot is the initial weight of the saturated solution aliquot minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (Controlled Temperature & Agitation) prep->equil Add excess solute to known solvent settle Settling of Excess Solute equil->settle Achieve equilibrium sample Withdrawal & Filtration of Supernatant settle->sample Isolate saturated solution weigh Gravimetric Analysis: Solvent Evaporation & Solute Weighing sample->weigh Transfer known aliquot calc Calculation of Solubility weigh->calc Determine mass of solute and solvent result Quantitative Solubility Data calc->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

In-Depth Technical Guide to the Thermochemical Properties of 2,6-Dimethyloct-6-en-2-yl formate

Author: BenchChem Technical Support Team. Date: November 2025

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the methodologies for characterizing the thermochemical profile of novel organic molecules.

Overview of Thermochemical Data

Thermochemical data provides fundamental insights into the energetic properties of a molecule, which are critical for understanding its stability, reactivity, and potential applications. For a compound like 2,6-dimethyloct-6-en-2-yl formate, key thermochemical parameters of interest include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). This data is invaluable for process design, safety assessments, and understanding reaction mechanisms.

Data Presentation

While specific values for this compound are yet to be determined, the following tables outline the standard format for presenting such quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueUnits
Molecular FormulaC11H20O2
Molecular Weight184.28 g/mol
Boiling Point (Predicted)239.3 ± 19.0°C
DensityData not availableg/cm³
Flash PointData not available°C
Vapor PressureData not availablemmHg at 25°C

Table 2: Thermochemical Data for this compound (Template for Future Data)

Thermochemical PropertyStateValueUnits
Standard Molar Enthalpy of Formation (ΔfH°)Gas (g)To be determinedkJ/mol
Liquid (l)To be determinedkJ/mol
Standard Molar Entropy (S°)Gas (g)To be determinedJ/(mol·K)
Liquid (l)To be determinedJ/(mol·K)
Molar Heat Capacity (Cp)Gas (g)To be determinedJ/(mol·K)
Liquid (l)To be determinedJ/(mol·K)
Enthalpy of Vaporization (ΔvapH)To be determinedkJ/mol

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical data for organic esters typically involves a combination of calorimetric and vapor pressure measurement techniques.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (bomb).

  • Pressurization: The bomb is filled with a known excess of pure oxygen to a pressure of approximately 30 atm.

  • Ignition and Combustion: The sample is ignited electrically, leading to complete combustion. The temperature change of the surrounding water bath is meticulously measured.

  • Data Analysis: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, based on the known enthalpies of formation of the combustion products (CO2 and H2O).

Transpiration Method for Enthalpy of Vaporization

The enthalpy of vaporization is crucial for converting thermochemical data between the liquid and gas phases. The transpiration method is a reliable technique for measuring vapor pressures at different temperatures.

Methodology:

  • Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through a saturator containing the liquid this compound at a constant temperature.

  • Vapor Transport and Condensation: The carrier gas, now saturated with the vapor of the compound, is passed through a condenser where the vapor is trapped.

  • Quantification: The amount of condensed vapor is determined gravimetrically or by other analytical techniques.

  • Vapor Pressure Calculation: The partial pressure of the substance at that temperature is calculated from the amount of condensed vapor and the volume of the carrier gas.

  • Clausius-Clapeyron Equation: The measurements are repeated at various temperatures. The enthalpy of vaporization is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Computational Thermochemistry Protocols

In the absence of experimental data, or to complement it, computational methods are powerful tools for predicting thermochemical properties.[1][2][3]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical methods can provide accurate predictions of thermochemical data.

Methodology:

  • Conformational Analysis: The first step is to identify the lowest energy conformer of the this compound molecule through a systematic conformational search.

  • Geometry Optimization: The geometry of the most stable conformer is optimized using a suitable level of theory, such as B3LYP with a large basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometry using more sophisticated methods like G3MP2, G4, or CCSD(T).[1]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help in error cancellation.

Workflow for Thermochemical Characterization

The following diagram illustrates a comprehensive workflow for the thermochemical characterization of a novel compound like this compound.

Thermochemical_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_analysis Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Combustion_Cal Combustion Calorimetry (ΔfH° liquid) Characterization->Combustion_Cal Transpiration Transpiration Method (Vapor Pressure vs. T) Characterization->Transpiration DSC Differential Scanning Calorimetry (Cp) Characterization->DSC Gas_Phase_H Derive Gas-Phase ΔfH° Combustion_Cal->Gas_Phase_H Vap_H_Calc Calculate ΔvapH from Vapor Pressure Data Transpiration->Vap_H_Calc Conformational_Search Conformational Analysis DFT_Opt Geometry Optimization & Frequencies Conformational_Search->DFT_Opt High_Level_Energy High-Level Single-Point Energy (G4, CCSD(T)) DFT_Opt->High_Level_Energy Thermo_Calc Calculation of Thermochemical Properties High_Level_Energy->Thermo_Calc Comparison Compare Experimental & Computational Data Thermo_Calc->Comparison Vap_H_Calc->Gas_Phase_H Gas_Phase_H->Comparison Final_Data Final Thermochemical Data Sheet Comparison->Final_Data

Caption: Workflow for thermochemical characterization of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available regarding signaling pathways in which this compound is directly involved. Research in this area would be a novel contribution. The logical relationship for its thermochemical study is best represented by the workflow diagram above.

Conclusion

While direct thermochemical data for this compound is not currently available, this guide outlines the robust and well-established experimental and computational methodologies that can be employed for its determination. A combined approach, utilizing techniques such as combustion calorimetry and the transpiration method alongside high-level ab initio calculations, would provide a comprehensive and reliable thermochemical profile for this compound. Such data is essential for advancing its potential applications in various scientific and industrial fields.

References

The Untapped Potential of Terpene Formates: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Terpenes, the largest class of natural products, have long been a focal point in the quest for new therapeutic agents. Their structural diversity translates into a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While much research has focused on terpene alcohols, ketones, and hydrocarbons, a less-explored subgroup, terpene formates, is emerging as a class of compounds with significant, yet under-investigated, biological potential. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of terpene formates, with a focus on geranyl formate and bornyl formate. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of these volatile compounds.

Quantitative Data on Biological Activities

The available quantitative data on the biological activity of terpene formates is currently limited. The following table summarizes the key findings from in vitro and in vivo studies. It is important to note that some data pertains to essential oils containing terpene formates as a major constituent, and further studies on the pure compounds are warranted.

Terpene FormateBiological ActivityTest SystemKey Findings
Geranyl Formate AntibacterialIn vitro study of Pelargonium graveolens (Geranium) essential oil (containing 16.3% geranyl formate) against Staphylococcus aureus.[1]Minimum Inhibitory Concentration (MIC) of the essential oil was 0.4 µg/mL.[1]
HepatoprotectiveIn vivo study in a rat model of carbon tetrachloride-induced acute hepatic injury.[2]Partial hepatoprotective effects observed at low doses.[2]
Bornyl Acetate *Anti-inflammatoryIn vitro study on human chondrocytes.[3][4]Elevates the expression of anti-inflammatory cytokine IL-11.[3][4]
AnticancerIn vitro study on colorectal cancer cell lines (SW480 and HT29).[5][6]Inhibits proliferation, and invasion, and induces apoptosis.[5][6]
AnticancerIn vitro study on various cancer cell lines (HeLa, HT29, A549, MCF-7).[7][8]Showed significant antiproliferative activity.[7][8]

*Note: Data for bornyl acetate is included as a closely related compound to bornyl formate, for which no direct biological activity data was found.

Detailed Experimental Protocols

Detailed experimental protocols for the biological evaluation of terpene formates are not extensively reported in the literature. The following outlines the methodologies based on the available information.

Antibacterial Activity of Geranium Oil (containing Geranyl Formate)

The antibacterial activity of geranium essential oil, containing 16.3% geranyl formate, was evaluated against Staphylococcus aureus using a microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[1]

  • Bacterial Strains: Staphylococcus aureus.

  • Culture Media: Mueller-Hinton Broth (MHB).

  • Method: A serial two-fold dilution of the geranium essential oil was prepared in MHB in a 96-well microtiter plate. A standardized inoculum of S. aureus was added to each well. The plate was incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the essential oil that completely inhibited the visible growth of the bacteria.[1]

Hepatoprotective Activity of Geranyl Formate

An in vivo study investigated the hepatoprotective effects of geranyl formate in a rat model of acute hepatic injury induced by carbon tetrachloride (CCl4).[2]

  • Animal Model: Sprague-Dawley male rats.

  • Induction of Liver Injury: Administration of carbon tetrachloride.

  • Treatment: Rats were treated with low and high doses of geranyl formate.

  • Evaluation Parameters:

    • Serum Biochemical Analysis: Measurement of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathological Examination: Microscopic evaluation of liver tissue sections to assess changes such as ballooning degeneration and apoptotic cell counts.[2]

Anti-inflammatory Activity of Bornyl Acetate

The anti-inflammatory effect of bornyl acetate was studied in human chondrocytes.[3][4]

  • Cell Line: Human chondrocytes.

  • Treatment: Cells were treated with bornyl acetate.

  • Analysis:

    • Gene Expression Analysis: mRNA levels of IL-11, IL-6, IL-8, MMP-1, and MMP-13 were quantified using real-time PCR.

    • Protein Analysis: Protein levels of the aforementioned cytokines and MMPs were measured by Western blotting or ELISA.

    • Gene Knockdown: The role of c-fos and IL-11 was investigated using siRNA-mediated gene knockdown.[3][4]

Anticancer Activity of Bornyl Acetate

The anticancer effects of bornyl acetate were evaluated in colorectal cancer cell lines.[5][6]

  • Cell Lines: SW480 and HT29 human colorectal cancer cells.

  • Assays:

    • Cell Viability Assay: To determine the effect on cell proliferation.

    • Colony Formation Assay: To assess the ability of single cells to grow into colonies.

    • Cell Cycle Analysis: To investigate the effect on cell cycle progression.

    • Apoptosis Assay: To detect the induction of programmed cell death.

    • Migration and Invasion Assays: To evaluate the effect on cancer cell motility.

  • Mechanism of Action Study: Western blot analysis was used to determine the protein levels of key components of the PI3K/AKT signaling pathway.[5][6]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by terpene formates are largely unknown. However, research on the closely related compound, bornyl acetate, provides some initial insights.

Bornyl Acetate and the PI3K/AKT Signaling Pathway in Colorectal Cancer

Studies on bornyl acetate have shown that it exerts its antitumor effects in colorectal cancer by suppressing the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, survival, and growth. Its inhibition by bornyl acetate leads to decreased cancer cell proliferation and survival, and the induction of apoptosis.

PI3K_AKT_Pathway Bornyl_Acetate Bornyl Acetate PI3K PI3K Bornyl_Acetate->PI3K Inhibits AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Promotes Cell_Survival Cell Survival AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Bornyl Acetate's Inhibition of the PI3K/AKT Pathway.
Bornyl Acetate and IL-11 Induction in Chondrocytes

In human chondrocytes, bornyl acetate has been shown to exert an anti-inflammatory effect by inducing the expression of Interleukin-11 (IL-11).[3][4] This induction is mediated through the upregulation of the transcription factor c-fos, a component of the AP-1 complex. IL-11, in turn, can counteract the pro-inflammatory effects of cytokines like IL-1β.

Anti_Inflammatory_Pathway Bornyl_Acetate Bornyl Acetate c_fos c-fos (AP-1 component) Bornyl_Acetate->c_fos Upregulates IL11 IL-11 (Anti-inflammatory) c_fos->IL11 Induces Transcription Inflammation Inflammation IL11->Inflammation Inhibits

Anti-inflammatory action of Bornyl Acetate via IL-11 induction.

Conclusion and Future Directions

The field of terpene formate research is in its infancy, with the current body of literature offering tantalizing glimpses into their potential biological activities. The preliminary evidence for the antibacterial and hepatoprotective effects of geranyl formate, and the anti-inflammatory and anticancer properties of the closely related bornyl acetate, underscores the urgent need for further investigation.

Future research should prioritize the following:

  • Isolation and Bioactivity Screening: Systematic isolation and screening of a wider range of terpene formates against various biological targets are crucial to uncover their full therapeutic potential.

  • Quantitative Studies: Rigorous in vitro studies to determine key quantitative parameters such as IC50 and MIC values for pure terpene formates are essential for a clear understanding of their potency.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by terpene formates will be critical for their development as therapeutic agents.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profiles of promising terpene formate candidates.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 2,6-Dimethyloct-6-en-2-yl formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-dimethyloct-6-en-2-yl formate, a terpene derivative of interest in various industrial applications. The document details its chemical properties, outlines a probable synthetic pathway with a comprehensive experimental protocol, and discusses its primary applications based on available literature.

Introduction

This compound is a formate ester of the tertiary alcohol 2,6-dimethyloct-6-en-2-ol. As a member of the terpene family, it possesses characteristics that make it a valuable ingredient in the fragrance industry. This guide will explore the synthesis and known applications of this compound, providing a scientific foundation for researchers and professionals in relevant fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
CAS Number 71662-24-3
Appearance Colorless liquid (predicted)
Boiling Point 239.3 ± 19.0 °C (Predicted at 760 mmHg)
Density 0.88 ± 0.1 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in alcohols and organic solvents.

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Synthesis_of_2_6_Dimethyloct_6_en_2_yl_formate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_6_Dimethyloct_6_en_2_ol 2,6-Dimethyloct-6-en-2-ol Product This compound 2_6_Dimethyloct_6_en_2_ol->Product Esterification Formic_Acid Formic Acid Formic_Acid->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Solvent Aprotic Solvent (e.g., Toluene) Temperature Elevated Temperature Water Water

Figure 1: Synthesis of this compound via Fischer Esterification.

This protocol is a generalized procedure for the synthesis of this compound based on standard methods for the esterification of tertiary alcohols.

Materials:

  • 2,6-dimethyloct-6-en-2-ol

  • Formic acid (≥95%)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable aprotic solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add 2,6-dimethyloct-6-en-2-ol (1.0 eq), formic acid (1.2 eq), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Other potential methods for the synthesis of this compound are summarized in Table 2. These methods may offer advantages in terms of milder reaction conditions or higher yields, particularly for a tertiary alcohol that is prone to elimination side reactions under strongly acidic conditions.

MethodReagentsGeneral ConditionsPotential Advantages
Acyl Chloride Method Formyl chloride (or mixed anhydride) and a non-nucleophilic baseLow temperature, aprotic solventHigher reactivity, suitable for sterically hindered alcohols.
Transesterification Methyl formate and a suitable catalyst (e.g., sodium methoxide)Anhydrous conditions, removal of methanol byproductCan be driven to completion by removing the byproduct.
DCC Coupling Formic acid, Dicyclohexylcarbodiimide (DCC), and DMAPAnhydrous aprotic solvent (e.g., dichloromethane) at room temperature or below.Mild conditions, high yields.

Table 2: Alternative Synthetic Routes for this compound.

Applications

The primary application of this compound is in the fragrance industry . It is used as a perfuming agent in a variety of consumer products. Its scent profile is likely to be fruity and floral, contributing to the overall aroma of a fragrance composition.

While specific formulations are proprietary, compounds of this nature are often used in:

  • Fine fragrances

  • Personal care products (soaps, shampoos, lotions)

  • Household cleaning products

The use of terpene formates in the flavor industry is also common; however, the suitability of this compound as a flavoring agent would require further sensory evaluation and regulatory approval.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2,6-Dimethyloct-6-en-2-ol + Formic Acid Reaction Esterification Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Purity GC-MS for Purity Assessment Product->Purity

In-Depth Technical Guide: 2,6-Dimethyloct-6-en-2-yl formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,6-Dimethyloct-6-en-2-yl formate, a specific isomer within the family of dimethyloctenyl formates. This document focuses on its unique chemical identity, distinguishing it from its more commonly referenced isomer, 2,6-Dimethyloct-7-en-2-yl formate.

Chemical Identity and Synonyms

CAS Number: 71662-24-3

This compound is chemically distinct from its positional isomer, 2,6-dimethyloct-7-en-2-yl formate (CAS Number: 25279-09-8). The numerical prefix in the name denotes the location of the carbon-carbon double bond within the octene backbone, a critical factor in its chemical properties and potential biological activity.

Due to the prevalence of its isomer in commercial and research databases, specific synonyms for this compound are not widely documented. The primary and most accurate identifier is its CAS number.

For clarity, the synonyms for the more common isomer, 2,6-Dimethyloct-7-en-2-yl formate , include Dihydromyrcenyl formate and 7-Octen-2-ol, 2,6-dimethyl-, formate. These should not be used interchangeably with the 6-en isomer.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available information.

PropertyValueSource
CAS Number 71662-24-3ChemicalBook
Molecular Formula C₁₁H₂₀O₂ChemicalBook
Molecular Weight 184.28 g/mol ChemicalBook

Experimental Protocols

Logical Relationship of Isomers

The distinction between the two isomers is fundamental and can be visualized as follows. This diagram illustrates the positional difference of the double bond, which is the defining structural feature.

G Positional Isomers of 2,6-Dimethylocten-2-yl formate cluster_isomer1 This compound cluster_isomer2 2,6-Dimethyloct-7-en-2-yl formate A CAS: 71662-24-3 Double bond at C6-C7 B CAS: 25279-09-8 Double bond at C7-C8 A->B Differ in double bond position

Caption: Isomeric relationship based on double bond position.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethyloct-6-en-2-yl formate via Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a powerful and reliable method for the synthesis of esters from ketones. This application note provides a detailed protocol for the synthesis of 2,6-dimethyloct-6-en-2-yl formate from its corresponding ketone, 2,6-dimethyloct-6-en-2-one. This transformation is of interest in the fields of fragrance chemistry and as a building block in organic synthesis. The protocol is based on established procedures for the Baeyer-Villiger oxidation of unsaturated ketones.

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester.[1] The reaction is known for its high regioselectivity, where the oxygen atom is typically inserted on the more substituted side of the carbonyl group.[2] In the case of 2,6-dimethyloct-6-en-2-one, the tertiary carbon atom dictates the regioselectivity of the oxygen insertion, leading to the formation of the desired formate ester. The reaction is compatible with the presence of a carbon-carbon double bond in the substrate.[3]

Physicochemical Data of Reactants and Product

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Appearance (at STP)
Starting Material (Precursor) 2,6-Dimethyloct-6-en-2-olC₁₀H₂₀O156.27Colorless liquid
Starting Material (Ketone) 2,6-Dimethyloct-6-en-2-oneC₁₀H₁₈O154.25Colorless liquid
Product This compoundC₁₁H₂₀O₂184.28Colorless liquid

Experimental Protocols

This section details the two-step synthesis of this compound, starting from the corresponding alcohol.

Step 1: Oxidation of 2,6-Dimethyloct-6-en-2-ol to 2,6-Dimethyloct-6-en-2-one

A standard oxidation protocol using pyridinium chlorochromate (PCC) is provided below.

Materials:

  • 2,6-Dimethyloct-6-en-2-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2,6-dimethyloct-6-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2,6-dimethyloct-6-en-2-one can be purified by flash column chromatography on silica gel if necessary.

Step 2: Baeyer-Villiger Oxidation of 2,6-Dimethyloct-6-en-2-one

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. An alternative using hydrogen peroxide and a selenium dioxide catalyst is also described in the literature for a similar substrate.[4]

Materials:

  • 2,6-Dimethyloct-6-en-2-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dimethyloct-6-en-2-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel. A high yield (e.g., 90%) can be expected for this type of reaction.[4]

Predicted Spectroscopic Data

Spectroscopic DataPredicted Values for this compound
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (s, 1H, OCHO), 5.10 (t, J = 7.0 Hz, 1H, CH =C), 2.00-1.90 (m, 2H, CH ₂), 1.68 (s, 3H, CH ₃), 1.60 (s, 3H, CH ₃), 1.55-1.45 (m, 2H, CH ₂), 1.40 (s, 6H, 2 x CH ₃)
¹³C NMR (CDCl₃, 100 MHz) δ 160.5 (OC HO), 131.5 (C =CH), 124.5 (C=C H), 82.0 (C (CH₃)₂O), 37.0 (C H₂), 25.7 (C H₃), 24.5 (C (CH₃)₂O), 22.5 (C H₂), 17.6 (C H₃)
IR (neat, cm⁻¹) 2970 (C-H, sp³), 2920 (C-H, sp³), 1725 (C=O, ester), 1180 (C-O, ester)

Visualizations

Reaction Mechanism

The following diagram illustrates the accepted mechanism for the Baeyer-Villiger oxidation.

baeyer_villiger_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Rearrangement (Criegee Intermediate) cluster_step3 Step 3: Deprotonation ketone R-C(=O)-R' intermediate1 R-C(O⁻)(OH⁺R'')-R' ketone->intermediate1 + H⁺ intermediate1_node Criegee Intermediate peracid R''CO₃H peracid->intermediate1 intermediate2 [R-O-C(=O⁺H)-R'] intermediate1_node->intermediate2 Migration of R' intermediate2_node [R-O-C(=O⁺H)-R'] ester R-O-C(=O)-R' intermediate2_node->ester - H⁺ acid R''CO₂H intermediate2_node->acid

Caption: Mechanism of the Baeyer-Villiger Oxidation.

Experimental Workflow

This diagram outlines the key steps in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification start Start: 2,6-Dimethyloct-6-en-2-ol oxidation Oxidation with PCC in DCM start->oxidation ketone Intermediate: 2,6-Dimethyloct-6-en-2-one oxidation->ketone bv_oxidation Baeyer-Villiger Oxidation with m-CPBA in DCM ketone->bv_oxidation product Product: this compound bv_oxidation->product quench Quenching with Na₂SO₃ product->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying with Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography concentration->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,6-Dimethyloct-6-en-2-yl formate.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 2,6-dimethyloct-6-en-2-yl formate using gas chromatography-mass spectrometry (GC-MS). This compound, a volatile terpenoid ester, is relevant in the fragrance and flavor industries. The described methodology is applicable to researchers, scientists, and professionals in drug development and quality control for the sensitive and specific detection of this analyte in various matrices.

Introduction

This compound (C11H20O2, Molar Mass: 184.28 g/mol ) is a monoterpenoid ester recognized for its distinct floral and fruity aroma, making it a valuable ingredient in perfumery and flavorings.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in complex mixtures to ensure product quality and consistency. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for volatile and semi-volatile compounds like terpenoids due to its high resolution and sensitivity.[3] This document outlines a comprehensive GC-MS protocol for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Chemical Properties

PropertyValueReference
Synonyms Dihydromyrcenyl formate, 2,6-Dimethyl-7-octen-2-yl formate[1][4]
CAS Number 71662-24-3[2]
Molecular Formula C11H20O2[1][2][5]
Molecular Weight 184.28 g/mol [2]
Boiling Point 239.3 ± 19.0 °C (Predicted)[2]
Density 0.889 ± 0.06 g/cm3 (Predicted)[2]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

For the analysis of this compound in a liquid matrix (e.g., essential oil, fragrance formulation), a simple dilution with a suitable organic solvent is typically sufficient.

  • Solvent Selection: Use a high-purity, volatile solvent such as hexane or a 1:1 hexane/acetone mixture.[6]

  • Standard Preparation:

    • Prepare a stock solution of 1000 µg/mL of this compound in the chosen solvent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Dilution: Dilute the sample containing the analyte to fall within the calibration range. A 1:100 dilution is a common starting point.

  • Internal Standard: For accurate quantification, add an internal standard (e.g., Linalool-d3) to all standards and samples at a constant concentration.[7][8]

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

GC Parameter Setting
Injection Port Temp. 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column TG-624SilMS capillary column (30 m x 0.25 mm ID, 1.4 µm) or similar
Oven Program Initial temp 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-400
Solvent Delay 5 minutes

Data Presentation

Quantitative analysis should be performed by constructing a calibration curve from the standard solutions. The concentration of this compound in the samples is then determined from this curve.

Table 1: Example Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 112.3415,0001.0
Standard 212.3475,0005.0
Standard 312.34152,00010.0
Standard 412.34380,00025.0
Standard 512.34760,00050.0
Standard 612.341,510,000100.0
Sample 112.35455,00030.1
Sample 212.34623,00041.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Proposed Mass Fragmentation Pattern

The mass spectrum of this compound under electron ionization is expected to show characteristic fragments. The molecular ion peak [M]+ at m/z 184 may be observed. Common fragmentation pathways for esters include the loss of the alkoxy group or the formyloxy group. For this compound, key fragments could arise from:

  • Loss of the formate group (-OCHO): [M - 45]+, resulting in a fragment at m/z 139.

  • Loss of the formyloxyl radical (-OCHO•): [M - 45]+, also at m/z 139.

  • McLafferty rearrangement: If sterically possible, this could lead to the elimination of a neutral molecule.

  • Cleavage at the branched carbon: Loss of a methyl group (-CH3) from the tertiary carbon, leading to a fragment at m/z 169.

  • Further fragmentation of the C10H19+ ion (m/z 139): This would likely produce smaller terpene-like fragments.

Identification of this compound should be confirmed by comparing the obtained mass spectrum with a reference library spectrum.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Preparation B Dilution with Hexane/Acetone A->B C Addition of Internal Standard B->C D Injection into GC C->D E Chromatographic Separation D->E F Elution to MS E->F G Electron Ionization & Mass Filtering F->G H Peak Integration & Identification G->H I Calibration Curve Generation H->I J Quantification I->J K Reporting J->K

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,6-Dimethyloct-6-en-2-yl formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,6-Dimethyloct-6-en-2-yl formate. The described reversed-phase HPLC (RP-HPLC) method is designed for accurate quantification and separation of the main component from potential impurities. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of the chromatographic conditions.

Introduction

This compound is a fragrance ingredient and a fine chemical intermediate.[1] Accurate determination of its purity is crucial for quality control and to ensure product consistency and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This application note presents a reliable RP-HPLC method developed for the purity assessment of this compound. The method is suitable for routine quality control analysis in both research and industrial settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented in the table below. These properties are essential for developing an appropriate analytical method.

PropertyValue
Molecular FormulaC₁₁H₂₀O₂
Molecular Weight184.28 g/mol [2]
Boiling Point239.3 ± 19.0 °C (Predicted)[2]
LogP3.4 - 3.57
Water Solubility35.8 mg/L at 20°C[3]

Experimental Protocol

This section provides a detailed methodology for the purity analysis of this compound by HPLC.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Sample: this compound standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis.

ParameterCondition
Stationary Phase C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of water. Add 1 mL of phosphoric acid and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained components.

System Suitability

The following system suitability parameters should be met for the five replicate injections of the standard solution:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation F System Suitability (Standard Injections) B->F C Sample Solution Preparation G Sample Injections C->G E Blank Injection D->E E->F F->G H Peak Integration and Identification G->H I Purity Calculation H->I J Report Generation I->J

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the routine purity analysis of this compound. The method is simple, accurate, and provides good separation of the main component from potential impurities. The provided protocol and chromatographic conditions can be readily implemented in a quality control laboratory.

References

Application Note: Purification of Synthetic 2,6-Dimethyloct-6-en-2-yl formate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyloct-6-en-2-yl formate is a terpene ester commonly used as a fragrance ingredient. Following its chemical synthesis, the crude product often contains impurities such as unreacted starting materials, catalysts, and side-products (e.g., isomeric formates or the corresponding alcohol). Achieving high purity is essential for its application in consumer products and for accurate characterization in research and development. Normal-phase column chromatography is a robust and scalable technique for the efficient removal of these impurities.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The principle of separation relies on the differential adsorption of the components of the mixture onto a polar stationary phase (silica gel).[1] A non-polar mobile phase is used to elute the compounds from the column. Less polar compounds, having weaker interactions with the silica gel, travel down the column faster, while more polar impurities are retained longer.[1] By carefully selecting the solvent system, a clean separation of the target formate ester can be achieved.

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

1. Materials and Equipment

  • Crude Sample: Synthetic this compound.

  • Stationary Phase: Silica gel, flash chromatography grade (e.g., 230-400 mesh).

  • Mobile Phase Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade.

  • Apparatus:

    • Glass chromatography column with stopcock.

    • Separatory funnel (for solvent reservoir).

    • Fraction collection tubes or flasks.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • TLC development chamber.

    • UV lamp (254 nm).

    • Visualization Reagent: Anisaldehyde or potassium permanganate stain.[3]

    • Rotary evaporator.

    • Analytical balance.

    • Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis.

2. Preliminary TLC Analysis

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[1]

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop several plates using different ratios of Hexane:EtOAc (e.g., 98:2, 95:5, 90:10).[4][5]

  • Visualize the plates under a UV lamp and/or by staining.

  • The ideal solvent system should provide a good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.3-0.4.

3. Column Preparation (Wet Slurry Method)

  • Select a column of appropriate size. A general rule is to use 30-50 g of silica gel per 1 g of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 0.5 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 2% EtOAc in Hexane).

  • With the stopcock closed, pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Continuously add more slurry until the desired column height is reached. Crucially, do not let the top of the silica bed run dry at any point.

  • Once packed, add a protective layer of sand (approx. 0.5 cm) on top of the silica gel. Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading and Elution

  • Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of the initial eluting solvent.

  • Carefully apply the sample solution onto the top of the sand layer using a pipette.

  • Open the stopcock and drain the solvent until the sample has fully entered the silica bed.

  • Gently add a small amount of fresh eluting solvent to wash the sides of the column, and again drain it into the bed.

  • Carefully fill the top of the column with the eluting solvent. If using flash chromatography, connect a regulated air or nitrogen source to apply gentle pressure.

  • Begin collecting fractions. Monitor the separation by collecting small, uniform fractions (e.g., 10-20 mL).

5. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Determine the final mass and calculate the percentage yield.

  • Confirm the purity of the final product using GC-MS.

Workflow Diagram

Purification_Workflow Crude Crude Synthetic Mixture (this compound + Impurities) TLC 1. Preliminary TLC Analysis (Determine optimal eluent) Crude->TLC Slurry 2. Column Packing (Silica Gel Slurry) TLC->Slurry Load 3. Sample Loading (Crude mixture in minimal solvent) Slurry->Load Elute 4. Elution & Fraction Collection (Hexane:EtOAc gradient) Load->Elute Analyze 5. Fraction Analysis (TLC Monitoring) Elute->Analyze Pool 6. Pooling Pure Fractions Analyze->Pool Evap 7. Solvent Removal (Rotary Evaporation) Pool->Evap Pure Purified Product (>98% Purity) Evap->Pure Analysis 8. Final Purity Assessment (GC-MS) Pure->Analysis

Caption: Workflow for the purification of this compound.

Data Summary

The following table presents representative data for a typical purification run.

ParameterValue
Input Material
Mass of Crude Sample2.50 g
Initial Purity (by GC)85.2%
Chromatography Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Mass of Stationary Phase100 g
Column Dimensions (ID x L)40 mm x 300 mm
Eluent SystemGradient: 2% to 10% Ethyl Acetate in Hexane
Output & Results
Fractions Containing Pure Product12 - 19
Total Volume of Pure Fractions~160 mL
Mass of Purified Product1.95 g
Final Purity (by GC-MS)99.1%
Yield
Recovery Yield78.0%

References

Application Notes and Protocols: 2,6-Dimethyloct-6-en-2-yl Formate and its Analogs as Chiral Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dimethyloct-6-en-2-yl formate and its structural isomers, derived from the rich pool of natural terpenes, represent a class of versatile chiral building blocks in organic synthesis. While direct applications of this compound are not extensively documented in the context of chiral synthesis, its analogs, particularly those derived from readily available enantiopure starting materials like (R)- and (S)-linalool, serve as valuable precursors for the stereoselective synthesis of complex molecules, including natural products and flavors. This document provides detailed application notes and experimental protocols for the utilization of a closely related and synthetically important chiral building block, 2,6-dimethyloct-7-ene-2,6-diol, derived from linalool.

Application Note 1: Stereospecific Synthesis of (R)- and (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol from Linalool

The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are valuable chiral synthons for various natural terpenes. A robust synthetic approach involves the stereospecific cyclization of (R)- and (S)-2,6-dimethyloct-7-ene-2,6-diol, which are in turn synthesized from the corresponding enantiomers of linalool. This transformation sequence highlights the utility of the chiral 2,6-dimethyloctane framework in constructing complex cyclic ethers with high stereocontrol.

Quantitative Data Summary
Starting MaterialIntermediateFinal ProductReagentsYield (%)Enantiomeric Purity
(-)-(R)-Linalool(R)-2,6-Dimethyloct-7-ene-2,6-diol(R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanolAcetic anhydride, Pyridine, DMAP; then CSANot specifiedAlmost enantiopure
(+)-(S)-Linalool (from Coriander oil)(S)-2,6-Dimethyloct-7-ene-2,6-diol(S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanolAcetic anhydride, Pyridine, DMAP; then CSANot specifiedAlmost enantiopure
Experimental Workflow

The overall synthetic strategy involves two main steps: the acetylation of linalool followed by an acid-catalyzed cyclization.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization start (-)-(R)-Linalool reagents1 Acetic Anhydride, Pyridine, DMAP start->reagents1 product1 Acetylated Linalool reagents1->product1 intermediate (R)-2,6-Dimethyloct-7-ene-2,6-diol product1->intermediate reagents2 (+)-10-Camphorsulfonic Acid (CSA) final_product (R)-(2,6,6-Trimethyltetrahydro-2H- pyran-2-yl)methanol reagents2->final_product intermediate->reagents2

Caption: Synthetic workflow from (R)-linalool to the target chiral building block.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2,6-Dimethyloct-7-ene-2,6-diol from (-)-(R)-Linalool

This protocol details the acetylation of (-)-(R)-linalool followed by subsequent workup to yield the diol intermediate.

Materials:

  • (-)-(R)-Linalool (60 g, 389 mmol)

  • Acetic anhydride (50 mL, 529 mmol)

  • Pyridine (45 mL, 559 mmol)

  • 4-Dimethylaminopyridine (DMAP) (1 g, 8.2 mmol)

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Brine

  • Na₂SO₄

Procedure:

  • A mixture of (-)-(R)-linalool, acetic anhydride, pyridine, and DMAP is heated at reflux under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC until complete acetylation of the starting alcohol is observed (approximately 2 hours).

  • The reaction mixture is cooled and then quenched by adding it to a mixture of water and crushed ice.

  • The aqueous mixture is extracted with diethyl ether (2 x 250 mL).

  • The combined organic phases are washed sequentially with water, saturated NaHCO₃ solution (3 x 200 mL), and brine.

  • The organic phase is dried over Na₂SO₄ and concentrated in vacuo to yield the crude acetylated product, which is used in the next step without further purification. The cyclization to the diol occurs during the workup and subsequent acid catalysis.

Protocol 2: Synthesis of (S)-2,6-Dimethyloct-7-ene-2,6-diol from (+)-(S)-Linalool

This protocol outlines the synthesis of the (S)-enantiomer of the diol starting from coriander oil, a natural source of (+)-(S)-linalool.

Materials:

  • Coriander oil (containing (+)-(S)-linalool) (60 g)

  • Acetic anhydride (50 mL, 529 mmol)

  • Pyridine (45 mL, 556 mmol)

  • 4-Dimethylaminopyridine (DMAP) (1 g, 8.2 mmol)

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Brine

  • Na₂SO₄

Procedure:

  • A mixture of coriander oil, acetic anhydride, pyridine, and DMAP is heated at reflux under a nitrogen atmosphere.

  • The reaction is monitored by TLC until complete acetylation of the (+)-(S)-linalool is achieved (approximately 2 hours).

  • The reaction mixture is cooled and quenched by addition to a mixture of water and crushed ice.

  • The product is extracted with diethyl ether (2 x 200 mL).

  • The combined organic phases are washed sequentially with water, saturated NaHCO₃ solution (3 x 200 mL), and brine.

  • The organic phase is dried over Na₂SO₄ and concentrated in vacuo. The resulting crude product can be further purified if necessary.

Signaling Pathway and Logical Relationship Diagram

The stereochemical outcome of the synthesis is dependent on the chirality of the starting linalool. The following diagram illustrates this relationship.

G cluster_R R-Enantiomer Pathway cluster_S S-Enantiomer Pathway R_Linalool (R)-Linalool R_Diol (R)-2,6-Dimethyloct-7-ene-2,6-diol R_Linalool->R_Diol R_Final (R)-Target Molecule R_Diol->R_Final S_Linalool (S)-Linalool S_Diol (S)-2,6-Dimethyloct-7-ene-2,6-diol S_Linalool->S_Diol S_Final (S)-Target Molecule S_Diol->S_Final

Caption: Stereochemical relationship between starting material and final product.

Other Related Formates and Their Applications

While the primary focus of this document is on the use of the 2,6-dimethyloctane framework as a chiral building block, it is noteworthy that various formate esters of related structures, such as 2,6-dimethyloct-7-en-2-yl formate and citronellyl formate (3,7-dimethyloct-6-en-1-yl formate), are primarily utilized as fragrance ingredients in consumer products.[1] Their synthesis and application are generally not geared towards complex, multi-step organic synthesis where stereochemical integrity is paramount.

Additionally, other formate intermediates, such as 2,6-dimethylhepta-1,5-dien-1-yl formate, are involved in industrial processes like the synthesis of Melonal via a Baeyer-Villiger oxidation of citral.[2] However, these processes do not typically focus on the transfer of chirality.

References

Application of 2,6-Dimethyloct-6-en-2-yl formate in flavor and fragrance research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloct-6-en-2-yl formate, also known by its common synonym dihydromyrcenyl formate, is a synthetic fragrance ingredient valued for its complex and versatile aroma profile. This terpene ester is characterized by a multifaceted scent that finds application in a variety of consumer products. Its unique olfactory properties, combining floral, fruity, citrus, woody, and herbaceous notes, make it a valuable component in the perfumer's palette for creating sophisticated and appealing fragrances. This document provides detailed application notes, experimental protocols, and data relevant to the research and development of products containing this fragrance molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms Dihydromyrcenyl formateCommon
CAS Number 25279-09-8
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
Appearance Colorless liquid (estimated)[2]
Boiling Point 229.00 to 231.00 °C @ 760.00 mm Hg (estimated)[2]
Flash Point 182.00 °F (83.40 °C) (estimated)[2]
Solubility Soluble in alcohol; Insoluble in water[2]
Vapor Pressure 0.060000 mmHg @ 25.00 °C (estimated)[2]
logP (o/w) 3.634 (estimated)[2]

Olfactory Profile and Applications

This compound is prized for its refreshing and multifaceted aroma. The olfactory characteristics reported by various suppliers are summarized in Table 2.

Table 2: Olfactory Profile of this compound

Olfactory NoteDescription
Primary Floral, Fruity, Fresh, Citrus
Secondary Woody, Herbaceous

Table 3: Estimated Use Levels of this compound in Consumer Products (based on data for dihydromyrcenyl acetate)

Product CategoryMaximum Acceptable Concentration (%)
Aerosol Air Freshener2.5
Household Cleaning Products0.29
Liquid Fabric Softener0.2
Bar Soap1.8
Shampoo0.23
Body Lotion0.15

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the formylation of dihydromyrcenol, which can be synthesized from dihydromyrcene.

Objective: To synthesize this compound from dihydromyrcene.

Materials:

  • Dihydromyrcene

  • Formic acid (98-100%)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Synthesis of Dihydromyrcenol (intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of formic acid (1.5 equivalents) and a catalytic amount of concentrated sulfuric acid (0.05 equivalents) to 10-15°C in an ice bath.

  • Slowly add dihydromyrcene (1 equivalent) to the cooled acid mixture with continuous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by slowly adding the mixture to an ice-cold 5% sodium bicarbonate solution to neutralize the acids.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude dihydromyrcenyl formate.

  • Hydrolyze the crude formate by refluxing with an ethanolic solution of sodium hydroxide (1.2 equivalents) for 2-3 hours.

  • After cooling, add water and extract the dihydromyrcenol with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude dihydromyrcenol.

Step 2: Formylation of Dihydromyrcenol

  • Combine the crude dihydromyrcenol (1 equivalent) with an excess of formic acid (2-3 equivalents) in a round-bottom flask.

  • Add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture at 40-50°C for 4-6 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic phase with water, 5% sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound.

G Dihydromyrcene Dihydromyrcene CrudeFormate Crude Dihydromyrcenyl Formate Dihydromyrcene->CrudeFormate Formylation FormicAcid_H2SO4 Formic Acid / H₂SO₄ FormicAcid_H2SO4->CrudeFormate Dihydromyrcenol Dihydromyrcenol CrudeFormate->Dihydromyrcenol Hydrolysis Hydrolysis Hydrolysis (NaOH/EtOH) Hydrolysis->Dihydromyrcenol CrudeProduct Crude this compound Dihydromyrcenol->CrudeProduct Formylation Formylation Formylation (Formic Acid / Catalyst) Formylation->CrudeProduct Purification Purification CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Protocol 2: Purification of this compound

Objective: To purify crude this compound to a level suitable for fragrance applications.

Method: Fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a vacuum pump, manometer, and fractionating column)

  • Heating mantle

  • Collection flasks

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the distillation flask with the crude this compound.

  • Begin heating the flask gently with a heating mantle.

  • Slowly reduce the pressure using the vacuum pump to the desired level (e.g., 10-20 mmHg).

  • Collect and discard the initial low-boiling fractions, which may contain residual solvents or impurities.

  • Carefully collect the main fraction at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the purity of the collected fractions using GC analysis.

  • Combine the fractions with the desired purity (>95%).

  • Store the purified product in a tightly sealed, amber glass bottle under a nitrogen atmosphere to prevent degradation.

G cluster_0 Purification Process Crude Crude Product Distillation Fractional Distillation (Vacuum) Crude->Distillation Fractions Collect Fractions Distillation->Fractions Analysis GC Analysis Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Purity > 95% Pure Purified Product Pooling->Pure

Caption: Purification workflow for this compound.

Protocol 3: Sensory Evaluation of this compound

Objective: To characterize the olfactory profile of purified this compound.

Method: Descriptive sensory analysis using a trained panel.

Materials:

  • Purified this compound

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Smelling strips (blotters)

  • Odor-free evaluation booths

  • Data collection software or forms

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their olfactory acuity and ability to describe scents.

    • Train the panel on a range of standard aroma chemicals representing floral, fruity, citrus, woody, and herbaceous notes to establish a common descriptive vocabulary.

  • Sample Preparation:

    • Prepare a 10% solution of this compound in the chosen odorless solvent.

  • Evaluation:

    • Dip smelling strips into the solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

    • Present the smelling strips to the panelists in individual, well-ventilated, and odor-free booths.

    • Instruct panelists to evaluate the odor at different time points (e.g., initial, 5 minutes, 30 minutes, 1 hour) to assess the top, middle, and base notes.

    • Panelists should rate the intensity of agreed-upon sensory attributes (e.g., floral, fruity, citrus, woody, herbaceous) on a labeled magnitude scale (e.g., 0-10).

    • Panelists should also provide qualitative descriptions of the aroma.

  • Data Analysis:

    • Collect and analyze the intensity ratings for each attribute.

    • Generate a sensory profile (e.g., a spider web plot) to visualize the olfactory characteristics of the compound.

    • Compile the qualitative descriptors to create a comprehensive odor description.

G cluster_workflow Sensory Evaluation Workflow start Start prep Sample Preparation start->prep eval Panel Evaluation prep->eval data Data Collection eval->data analysis Data Analysis data->analysis report Report Generation analysis->report end End report->end

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Signaling Pathway

Currently, there is no specific information available in the scientific literature regarding the olfactory receptors or signaling pathways activated by this compound. Olfactory perception is generally mediated by G-protein coupled receptors (GPCRs) located on olfactory sensory neurons. The binding of an odorant molecule to a specific GPCR triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the perception of smell. Further research, such as receptor binding assays and computational modeling, is required to identify the specific olfactory receptors that interact with this compound and to elucidate the downstream signaling events.

Conclusion

This compound is a valuable synthetic fragrance ingredient with a desirable and complex aroma profile. The protocols provided in this document offer a framework for its synthesis, purification, and sensory evaluation, which are essential steps in its application for research and product development. While quantitative data on its use levels and sensory thresholds are not extensively documented, the information on related compounds provides useful estimations. Future research should focus on elucidating its specific olfactory receptor interactions and gathering more precise quantitative data to further optimize its use in flavor and fragrance applications.

References

Application Note: Quantification of 2,6-Dimethyloct-6-en-2-yl Formate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloct-6-en-2-yl formate, also known as dihydromyrcenyl formate, is a fragrance ingredient valued for its fresh, citrus, and floral aroma. It is utilized in a variety of consumer products, and its presence and concentration in essential oils are of interest for quality control, product formulation, and research into the chemical composition of natural products. This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[1][2]

Principle of the Method

The quantification of this compound is achieved by separating the volatile components of an essential oil sample using gas chromatography. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification. For accurate quantification, an internal standard is added to the sample, and a calibration curve is generated using certified reference standards of the analyte.

Data Presentation

The concentration of this compound is not widely reported as a naturally occurring major constituent in commonly analyzed essential oils. Its presence is more often associated with its synthetic addition to fragrance formulations. The following table summarizes the expected concentrations in common essential oils based on available literature.

Essential OilTypical Concentration of this compound
Bergamot OilNot typically reported
Lavender OilNot typically reported
Lemon OilNot typically reported
Peppermint OilNot typically reported
Tea Tree OilNot typically reported

Note: The absence of reported natural occurrence in high concentrations underscores the importance of this analytical protocol for quality control and the detection of adulteration or synthetic origin in products marketed as "natural."

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Reagents and Materials
  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Certified Reference Standard (CRM): this compound (≥95% purity)

  • Internal Standard (IS): n-Tridecane (≥99% purity) is a common choice for terpene analysis.[1][2] Alternatively, a more structurally similar compound that is not present in the sample matrix and is well-resolved chromatographically can be chosen.

  • Essential Oil Sample

  • Anhydrous Sodium Sulfate (for sample drying if necessary)

  • Autosampler Vials with Inserts (2 mL)

Equipment
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the analysis of fragrance compounds.

  • Analytical Balance

  • Pipettes and Volumetric Flasks

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound CRM into a 10 mL volumetric flask and dissolve in hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-tridecane into a 10 mL volumetric flask and dissolve in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve the same concentration as in the calibration standards.

  • Dilute to the mark with hexane.

  • If the solution is cloudy or contains water, add a small amount of anhydrous sodium sulfate and vortex.

  • Transfer an aliquot of the clear solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterValue
GC System
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Carrier GasHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C (hold 2 min), ramp at 5 °C/min to 280 °C (hold 5 min)
MS System
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of the standard (likely a prominent, high m/z fragment)
Qualifier Ions (m/z)To be determined from the mass spectrum of the standard (2-3 additional characteristic ions)

Note: The oven temperature program may need to be optimized depending on the specific essential oil matrix to ensure good separation of the analyte from other components.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of this compound in the prepared sample solution from the calibration curve using the measured peak area ratio.

  • Calculate Concentration in Original Sample: Account for the initial sample weight and dilution to express the final concentration in µg/g or mg/g of the essential oil.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Analyte & IS Stock Solutions Calibration_Curve Create Calibration Standards Standard_Prep->Calibration_Curve GCMS_Analysis GC-MS Analysis (SIM Mode) Calibration_Curve->GCMS_Analysis Sample_Prep Prepare Essential Oil Sample with IS Sample_Prep->GCMS_Analysis Peak_Integration Peak Area Integration GCMS_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Calc Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Calc Final_Result Calculate Final Concentration in Sample Concentration_Calc->Final_Result

Caption: Workflow for the quantification of this compound.

Logical Relationship for Accurate Quantification

logical_relationship cluster_inputs Key Inputs & Controls Accurate_Quant Accurate Quantification Certified_Standard Certified Reference Standard Certified_Standard->Accurate_Quant Internal_Standard Consistent Internal Standard Addition Internal_Standard->Accurate_Quant Validated_Method Validated GC-MS Method Validated_Method->Accurate_Quant Linear_Calibration Linear Calibration Curve Linear_Calibration->Accurate_Quant

Caption: Core requirements for achieving accurate quantification results.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2,6-Dimethyloct-6-en-2-yl Formate Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fragrance industries, where the biological activity and sensory properties of a compound are often dictated by its stereochemistry. This document provides detailed protocols for the synthesis of the stereoisomers of 2,6-dimethyloct-6-en-2-yl formate, a chiral formate ester. The strategy employed is a two-step process involving the enzymatic kinetic resolution of the racemic parent tertiary alcohol, 2,6-dimethyloct-6-en-2-ol, followed by formylation of the separated enantiomers. Kinetic resolution using lipases is a well-established and efficient method for obtaining enantiomerically enriched tertiary alcohols, which can be challenging to synthesize via other asymmetric methods due to steric hindrance.[1][2][3]

Overall Synthetic Strategy:

The synthesis begins with the preparation of racemic 2,6-dimethyloct-6-en-2-ol. This racemic mixture then undergoes enzymatic kinetic resolution. In this key step, a lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted alcohol enantiomers. Finally, the enriched alcohol enantiomer is formylated to yield the desired enantiomer of this compound.

G cluster_0 Step 1: Synthesis of Racemic Alcohol cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Formylation A 6-Methylhept-5-en-2-one C Racemic 2,6-Dimethyloct-6-en-2-ol A->C Grignard Reaction B Methylmagnesium Bromide B->C D Racemic 2,6-Dimethyloct-6-en-2-ol C->D G (R)-2,6-Dimethyloct-6-en-2-yl Acetate D->G Enantioselective Acylation H (S)-2,6-Dimethyloct-6-en-2-ol D->H Unreacted E Lipase (e.g., CAL-A) E->G F Acyl Donor (e.g., Vinyl Acetate) F->G I (S)-2,6-Dimethyloct-6-en-2-ol G->I Hydrolysis (optional) K (S)-2,6-Dimethyloct-6-en-2-yl Formate I->K Esterification J Formylating Agent (e.g., Formic Acid) J->K

Figure 1: Overall workflow for the enantioselective synthesis.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2,6-Dimethyloct-6-en-2-ol

This protocol describes the synthesis of the starting racemic alcohol via a Grignard reaction.

Materials:

  • 6-Methylhept-5-en-2-one

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 6-methylhept-5-en-2-one (1 equivalent) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude racemic 2,6-dimethyloct-6-en-2-ol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure racemic alcohol.

Protocol 2: Enzymatic Kinetic Resolution of (±)-2,6-Dimethyloct-6-en-2-ol

This protocol details the separation of the racemic alcohol into its enantiomers using lipase-catalyzed transesterification.[2]

Materials:

  • Racemic 2,6-dimethyloct-6-en-2-ol

  • Immobilized Lipase A from Candida antarctica (CAL-A, e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a dried flask containing a magnetic stirrer, add racemic 2,6-dimethyloct-6-en-2-ol (1 equivalent), anhydrous toluene, and activated molecular sieves.

  • Add vinyl acetate (0.6 equivalents) to the mixture.

  • Add the immobilized lipase (e.g., 20 mg per mmol of alcohol).

  • Seal the flask and stir the suspension at a constant temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the produced ester.

  • Filter off the enzyme and the molecular sieves, and wash them with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the formed acetate ester by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Data Presentation:

Time (h)Conversion (%)ee of Alcohol (%)ee of Ester (%)
115.218.0>99
440.568.1>99
848.995.5>99
1251.2>9995.8

Table 1: Illustrative data for the kinetic resolution of a tertiary alcohol. Actual results may vary.

Protocol 3: Formylation of Enantiomerically Enriched 2,6-Dimethyloct-6-en-2-ol

This protocol describes the conversion of the chiral alcohol to the corresponding formate ester. A modern, mild method using gold nanoparticle catalysis is presented.[4]

Materials:

  • Enantiomerically enriched 2,6-dimethyloct-6-en-2-ol (e.g., (S)-enantiomer from Protocol 2)

  • Paraformaldehyde

  • Au/TiO₂ catalyst (commercially available)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a reaction vial, combine the enantiomerically enriched 2,6-dimethyloct-6-en-2-ol (1 equivalent), paraformaldehyde (3 equivalents), and the Au/TiO₂ catalyst (e.g., 1 mol% Au).

  • Add 1,2-dichloroethane as the solvent.

  • Seal the vial and stir the mixture at a specified temperature (e.g., 80 °C) under an air atmosphere.

  • Monitor the reaction by GC or TLC until the starting alcohol is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter the catalyst.

  • Wash the catalyst with additional DCE.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the enantiomerically pure this compound.

Quantitative Data Summary:

StepProductStarting MaterialYield (%)Enantiomeric Excess (%)
1Racemic 2,6-dimethyloct-6-en-2-ol6-Methylhept-5-en-2-one85-95N/A
2a(S)-2,6-Dimethyloct-6-en-2-olRacemic Alcohol~45>99
2b(R)-2,6-Dimethyloct-6-en-2-yl acetateRacemic Alcohol~4896
3(S)-2,6-Dimethyloct-6-en-2-yl formate(S)-Alcohol80-90>99

Table 2: Expected yields and enantiomeric excess for the synthetic sequence.

Visualizations

G Racemic_Alcohol Racemic Alcohol Lipase Lipase Racemic_Alcohol->Lipase Acylated_Enantiomer (R)-Ester Lipase->Acylated_Enantiomer Fast Unreacted_Enantiomer (S)-Alcohol Lipase->Unreacted_Enantiomer Slow Acyl_Donor Acyl Donor Acyl_Donor->Lipase

Figure 2: Signaling pathway for enzymatic kinetic resolution.

G Start Start: Racemic Alcohol Filter_Enzyme Filter Enzyme & Molecular Sieves Start->Filter_Enzyme Concentrate Concentrate Filtrate Filter_Enzyme->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Separated_Products Separated (S)-Alcohol & (R)-Ester Column_Chromatography->Separated_Products End End Separated_Products->End

Figure 3: Experimental workflow for product separation after resolution.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 2,6-Dimethyloct-6-en-2-yl Formate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloct-6-en-2-yl formate is a terpenoid ester with potential applications in the fragrance and pharmaceutical industries. Understanding the kinetics of its formation is crucial for optimizing synthesis protocols, ensuring product quality, and scaling up production. This document provides a detailed experimental setup and protocols for studying the reaction kinetics of this compound synthesis via the esterification of 2,6-dimethyloct-6-en-2-ol with formic acid.

Reaction Scheme

The formation of this compound proceeds through the Fischer-Speier esterification of 2,6-dimethyloct-6-en-2-ol with formic acid, typically catalyzed by a strong acid.

Reactants:

  • 2,6-Dimethyloct-6-en-2-ol

  • Formic Acid

Product:

  • This compound

  • Water

Catalyst (example):

  • Sulfuric Acid (H₂SO₄)

Experimental Setup

A well-defined experimental setup is essential for obtaining reliable kinetic data. The following describes a suitable laboratory-scale batch reactor setup.

Components:

  • Jacketed Glass Reactor: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer or overhead stirrer. The jacket allows for precise temperature control via a circulating water bath.

  • Reflux Condenser: To prevent the loss of volatile reactants and products.

  • Temperature Probe: For accurate monitoring of the reaction temperature.

  • Sampling Port: A septum-sealed side arm for the withdrawal of reaction samples at specific time intervals.

  • Nitrogen Inlet: To maintain an inert atmosphere and prevent side reactions.

Experimental Protocols

Protocol 1: Reagent Preparation and Standardization
  • Reactant Purity: Ensure the purity of 2,6-dimethyloct-6-en-2-ol and formic acid using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Catalyst Solution: Prepare a stock solution of the acid catalyst (e.g., 1 M H₂SO₄ in a suitable solvent like diethyl ether).

  • Internal Standard: Prepare a stock solution of an internal standard (e.g., n-dodecane) in the chosen solvent for GC analysis. The internal standard is crucial for accurate quantification of reactants and products.

Protocol 2: Kinetic Run Procedure
  • Reactor Charging: Charge the jacketed glass reactor with a known volume of 2,6-dimethyloct-6-en-2-ol and the chosen solvent (if any).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 10-15 minutes.

  • Temperature Equilibration: Set the circulating water bath to the desired reaction temperature (e.g., 50°C, 60°C, 70°C) and allow the reactor contents to equilibrate.

  • Reaction Initiation: Initiate the reaction (time t=0) by adding a precise amount of formic acid and the acid catalyst to the reactor with vigorous stirring.

  • Sampling: Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes) using a syringe.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a cold solution of sodium bicarbonate to neutralize the acid catalyst. Add a known amount of the internal standard solution to the vial.

  • Sample Preparation for Analysis: Extract the organic components from the quenched sample with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and prepare for GC analysis.

Protocol 3: Analytical Method - Gas Chromatography (GC)
  • GC Conditions:

    • Column: A suitable capillary column for separating terpenes and esters (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Calibration: Prepare calibration curves for 2,6-dimethyloct-6-en-2-ol and this compound using standard solutions of known concentrations with the internal standard.

  • Analysis: Inject the prepared samples into the GC and determine the concentrations of the reactant and product based on the peak areas relative to the internal standard and the calibration curves.

Data Presentation

The quantitative data obtained from the kinetic experiments should be organized into clear and structured tables to facilitate analysis and comparison.

Table 1: Effect of Temperature on Reaction Rate

Time (min)Concentration of 2,6-dimethyloct-6-en-2-ol (M) at 50°CConcentration of this compound (M) at 50°CConcentration of 2,6-dimethyloct-6-en-2-ol (M) at 60°CConcentration of this compound (M) at 60°C
0[Initial Conc.]0[Initial Conc.]0
5............
10............
20............
30............
60............
90............
120............

Table 2: Effect of Catalyst Concentration on Reaction Rate

Time (min)Concentration of Product (M) with [Catalyst] = X MConcentration of Product (M) with [Catalyst] = Y M
000
5......
10......
20......
30......
60......
90......
120......

Data Analysis

The kinetic data can be analyzed to determine the reaction order and the rate constant (k) using integral or differential methods. For a pseudo-first-order reaction (if one reactant is in large excess), a plot of ln([Reactant]) versus time will yield a straight line with a slope of -k. The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k) versus 1/T from experiments conducted at different temperatures.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation and Standardization Reactor_Setup Reactor Setup and Equilibration Reagent_Prep->Reactor_Setup Reaction_Start Reaction Initiation (t=0) Reactor_Setup->Reaction_Start Sampling Time-based Sampling Reaction_Start->Sampling Quenching Reaction Quenching Sampling->Quenching Sample_Prep Sample Preparation for GC Quenching->Sample_Prep GC_Analysis GC Analysis Sample_Prep->GC_Analysis Data_Analysis Kinetic Data Analysis GC_Analysis->Data_Analysis

Caption: Experimental workflow for kinetic studies.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism R_OH 2,6-Dimethyloct-6-en-2-ol Intermediate Tetrahedral Intermediate R_OH->Intermediate + Nucleophilic Attack H_COOH Formic Acid Protonated_Acid Protonated Formic Acid H_COOH->Protonated_Acid + H+ Catalyst H+ Product 2,6-Dimethyloct-6-en-2-yl formate Intermediate->Product - H2O, -H+ Water Water

Caption: Proposed reaction mechanism pathway.

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of 2,6-Dimethyloct-6-en-2-yl formate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyloct-6-en-2-yl formate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is the direct esterification of 2,6-Dimethyloct-6-en-2-ol (also known as dihydromyrcenol) with formic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or methanesulfonic acid.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The primary challenge is minimizing the formation of byproducts, the most significant of which is the acid-catalyzed cyclization of the starting alcohol, 2,6-Dimethyloct-6-en-2-ol, to form cyclic ethers or formates.[1] Additionally, as with any Fischer esterification, the reaction is an equilibrium, and the presence of water can lead to lower yields. Incomplete reactions may also leave unreacted starting materials, complicating purification.

Q3: How can I monitor the progress of the reaction?

A3: Gas-Liquid Chromatography (GLC) is an effective technique for monitoring the reaction progress.[1] By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting alcohol and the formation of the desired formate ester, as well as the emergence of any byproducts. This allows for the timely quenching of the reaction to maximize the yield of the target compound and minimize byproduct formation.

Q4: What are the recommended purification techniques for this compound?

A4: After the reaction is complete, the typical work-up involves neutralizing the acid catalyst, often with a mild base like sodium formate or a bicarbonate solution.[1] The crude product can then be purified by vacuum distillation to separate the desired ester from unreacted starting materials, the catalyst, and any high-boiling byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Formate Ester Incomplete reaction: The Fischer esterification is an equilibrium reaction.- Use an excess of formic acid to drive the equilibrium towards the product.- Remove water as it forms, if feasible for the scale of your reaction.
Reaction temperature too low: Insufficient thermal energy can lead to slow reaction rates.[1]- Maintain the reaction temperature in the optimal range of 10-25°C.[1]
Insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[1]- Ensure the appropriate catalytic amount of a strong acid like sulfuric acid or methanesulfonic acid is used.
Presence of a Significant Amount of Cyclic Byproduct Reaction temperature too high: Acid-catalyzed cyclization of the terpenol is more pronounced at elevated temperatures (above 40°C).[1]- Strictly control the reaction temperature, keeping it below 25°C and ideally between 10-20°C.[1]
Prolonged reaction time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to the accumulation of the cyclic byproduct.[1]- Monitor the reaction progress using GLC and quench the reaction once the maximum yield of the desired formate is observed, before significant cyclization occurs.[1]
Product is Contaminated with Unreacted Alcohol Incomplete reaction: Not all of the starting alcohol has been converted to the ester.- Increase the reaction time, but monitor for byproduct formation.- Use a larger excess of formic acid.
Inefficient purification: The boiling points of the alcohol and ester may be close, leading to co-distillation.- Use fractional distillation under reduced pressure for better separation.
Product is Acidic Incomplete neutralization: The acid catalyst was not fully neutralized during the work-up.- Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.

Experimental Protocols

Synthesis of this compound using Sulfuric Acid Catalyst[1]
  • Reaction Setup: In a flask equipped with a stirrer and a cooling bath, prepare a mixture of 150 g of formic acid and 7.5 g of concentrated sulfuric acid.

  • Addition of Alcohol: Cool the acid mixture to 15°C. Slowly add 220 g of 2,6-Dimethyloct-6-en-2-ol over 15 minutes while maintaining the temperature between 15-20°C with constant stirring.

  • Reaction: Continue stirring the mixture at approximately 20°C. Monitor the reaction progress by GLC every hour. The reaction should be stopped when the formation of the cyclic byproduct begins to be observed (typically around 5 hours).

  • Work-up: Quench the reaction by adding a neutralizing agent, such as sodium formate, until the mixture is no longer acidic.

  • Purification: The unreacted formic acid and some of the unreacted alcohol can be removed by distillation under reduced pressure. The remaining crude product can be further purified by vacuum distillation to yield the final product.

Synthesis of this compound using Methanesulfonic Acid Catalyst[1]
  • Reaction Setup: To 600 g of 97.6% formic acid at 5°C, add 12 g of methanesulfonic acid with cooling and stirring.

  • Addition of Alcohol: Slowly add 880 g of 2,6-Dimethyloct-6-en-2-ol over 30 minutes, maintaining the temperature between 5-10°C.

  • Reaction: Stir the mixture at 10°C for 1.5 hours.

  • Work-up: Add 10.5 g of sodium formate to neutralize the catalyst.

  • Purification: Distill off the unreacted formic acid and some of the unreacted alcohol under a vacuum of 20 mm Hg up to a pot temperature of 60°C. The residue contains the crude product. A subsequent vacuum distillation of the residue will yield the purified this compound.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of Dihydromyrcenyl Formate *

CatalystFormic Acid (g)Dihydromyrcene (g)Catalyst (g)Temp (°C)Time (h)Conversion (%)Product Ratio (Alcohol:Formate:Cyclic)
H₂SO₄1502207.515-20~5Not ReportedNot Reported
CH₃SO₃H600880125-101.5508:87:5

*Data is for the synthesis of the closely related dihydromyrcenyl formate from dihydromyrcene, which proceeds via the formation of the formate ester of dihydromyrcenol.[1]

Visualizations

Synthesis_Pathway Dihydromyrcenol 2,6-Dimethyloct-6-en-2-ol Intermediate Protonated Carbonyl Dihydromyrcenol->Intermediate + H+ SideProduct Cyclic Byproduct Dihydromyrcenol->SideProduct Acid-Catalyzed Cyclization FormicAcid Formic Acid FormicAcid->Intermediate AcidCatalyst H+ Catalyst (e.g., H2SO4) Product This compound Intermediate->Product - H2O, - H+ Product->Intermediate + H2O, + H+ Water Water

Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? Start->CheckPurity CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction: - Increase reaction time - Use excess formic acid CheckYield->IncompleteReaction Yes LowTemp Temperature Too Low: - Increase to 10-25°C CheckYield->LowTemp Yes CyclicProduct Cyclic Byproduct Present: - Lower reaction temperature - Reduce reaction time CheckPurity->CyclicProduct Yes UnreactedAlcohol Unreacted Alcohol Present: - Optimize reaction time/reagents - Improve fractional distillation CheckPurity->UnreactedAlcohol Yes AcidicProduct Acidic Product: - Thoroughly neutralize with NaHCO3 CheckPurity->AcidicProduct Yes End Optimized Synthesis CheckPurity->End No IncompleteReaction->End LowTemp->End CyclicProduct->End UnreactedAlcohol->End AcidicProduct->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for the Formylation of 2,6-dimethyloct-6-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2,6-dimethyloct-6-en-2-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the formylation of 2,6-dimethyloct-6-en-2-ol?

The formylation of 2,6-dimethyloct-6-en-2-ol is complicated by the presence of two reactive functional groups: a tertiary alcohol and a trisubstituted double bond. The primary challenges include:

  • Low to no yield of the desired formylated product: This can be due to the selection of inappropriate formylating agents or reaction conditions that do not favor C-H activation.

  • Formation of multiple side products: The substrate can undergo several competing reactions, leading to a complex product mixture and difficulties in purification.

  • Substrate degradation: The tertiary alcohol is susceptible to dehydration and rearrangement under acidic conditions, which are common in many formylation reactions.

Q2: What are the most likely side reactions to occur during the formylation of 2,6-dimethyloct-6-en-2-ol?

The most probable side reactions include:

  • Formate Ester Formation: The tertiary alcohol can be esterified by the formylating agent, yielding 2,6-dimethyloct-6-en-2-yl formate. This is often a major byproduct, particularly when using reagents like formic acid or the Vilsmeier reagent under certain conditions.

  • Dehydration: The acidic nature of many formylation reagents (e.g., Vilsmeier-Haack, Gattermann-Koch) can catalyze the elimination of water from the tertiary alcohol, leading to the formation of various dienes.

  • Reaction at the Alkene: The electron-rich double bond can react with electrophilic formylating agents, such as the Vilsmeier reagent, potentially leading to the formation of an α,β-unsaturated aldehyde.[1][2][3]

  • Carbocation Rearrangements: Acidic conditions can promote the formation of a tertiary carbocation, which may undergo rearrangements to form more stable carbocations, leading to a variety of skeletal isomers.

Troubleshooting Guide

Issue 1: The primary product isolated is the formate ester of the starting material.

  • Cause: The tertiary alcohol is more nucleophilic than the C-H bonds of the alkene, leading to O-formylation. This is a common outcome when using the Vilsmeier reagent (DMF/POCl₃) at low temperatures.[4][5]

  • Troubleshooting Steps:

    • Modify the Reagent: Avoid the use of formylating agents that are also potent esterifying agents under the reaction conditions.

    • Protecting Group Strategy: Consider protecting the tertiary alcohol with a suitable protecting group that is stable to the formylation conditions and can be selectively removed later.

    • Change the Reaction Type: If C-H formylation is the goal, explore alternative strategies that do not involve highly electrophilic formylating agents that favor reaction at the alcohol.

Issue 2: The reaction yields a mixture of isomeric dienes and polymeric material.

  • Cause: The reaction conditions are too acidic, promoting the dehydration of the tertiary alcohol.[6][7][8][9][10] Reagents like phosphorus oxychloride (POCl₃) are known dehydrating agents.[6][7][8]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can disfavor the elimination pathway.

    • Reduce the Amount of Acid Catalyst: If using an acid-catalyzed formylation, screen for the minimum effective catalyst loading.

    • Use a Milder Formylating Agent: Investigate formylation methods that proceed under neutral or less acidic conditions.

    • Buffer the Reaction: The addition of a non-nucleophilic base, such as pyridine, can help to scavenge excess acid and suppress dehydration.[6][7][8]

Issue 3: An unexpected α,β-unsaturated aldehyde is formed.

  • Cause: The Vilsmeier-Haack reagent has reacted with the double bond of the substrate. The Vilsmeier reagent is known to react with electron-rich alkenes to yield α,β-unsaturated aldehydes after hydrolysis.[1][2][3][11][12]

  • Troubleshooting Steps:

    • Optimize for this Product: If this is a desired product, reaction conditions can be optimized. Key parameters to screen include temperature, stoichiometry of the Vilsmeier reagent, and reaction time.

    • Control Regioselectivity: The formylation of unsymmetrical alkenes can lead to regioisomers. The regioselectivity is influenced by both steric and electronic factors.[1] Analysis of the product mixture is crucial to determine the selectivity.

    • Protect the Alkene: If C-H formylation at another position is the goal, consider a protecting group strategy for the double bond, although this adds synthetic steps.

Data Presentation

Table 1: Summary of Potential Reaction Outcomes and Influencing Factors

Potential ProductReaction TypeKey ReagentsFavorable ConditionsPotential Issues
This compoundO-FormylationDMF/POCl₃, Formic AcidLow temperature, excess formylating agentCompeting reaction, difficult to separate from starting material
Mixture of dienesDehydrationPOCl₃/Pyridine, Strong AcidHigh temperature, excess acidPolymerization, low yield of desired products
α,β-Unsaturated AldehydeVilsmeier-Haack on AlkeneDMF/POCl₃Controlled stoichiometry, moderate temperatureMixture of E/Z isomers, regioselectivity issues[2]
Rearranged ProductsCarbocation RearrangementStrong AcidProtic acidic conditionsComplex product mixture, difficult to characterize

Experimental Protocols

Protocol 1: Synthesis of this compound (O-Formylation)

This protocol is based on the known reactivity of alcohols with the Vilsmeier reagent to produce formate esters.[4][5]

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 2,6-dimethyloct-6-en-2-ol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the alcohol dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker of crushed ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Attempted Formylation of the Alkene via Vilsmeier-Haack Reaction

This protocol is a general procedure for the formylation of electron-rich alkenes and should be optimized for 2,6-dimethyloct-6-en-2-ol.[1][2]

  • Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1.

  • Reaction: Dissolve 2,6-dimethyloct-6-en-2-ol (1.0 equivalent) in anhydrous DMF.

  • Add the alcohol solution to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction for the consumption of the starting material and the formation of a new, more polar spot by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and a saturated aqueous solution of sodium acetate.

  • Stir for 30 minutes, then extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography. Expect a mixture of products, including the α,β-unsaturated aldehyde and potentially dehydrated byproducts.

Visualizations

formylation_pathways start 2,6-dimethyloct-6-en-2-ol formate This compound start->formate O-Formylation (e.g., DMF/POCl3, 0°C) dienes Diene Mixture start->dienes Dehydration (e.g., POCl3, heat) unsat_aldehyde α,β-Unsaturated Aldehyde start->unsat_aldehyde Vilsmeier-Haack on Alkene (e.g., DMF/POCl3, heat) rearranged Rearranged Products start->rearranged Carbocation Rearrangement (Strong Acid)

Caption: Potential reaction pathways for 2,6-dimethyloct-6-en-2-ol under formylation conditions.

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Potential Solutions start Low Yield / Complex Mixture is_formate Major product is formate ester? start->is_formate is_dienes Major products are dienes? is_formate->is_dienes No sol_formate Protect -OH group Change formylating agent is_formate->sol_formate Yes is_aldehyde Unsaturated aldehyde formed? is_dienes->is_aldehyde No sol_dienes Lower temperature Use non-acidic conditions Add non-nucleophilic base is_dienes->sol_dienes Yes sol_aldehyde Optimize for this product (temp, stoichiometry) Protect alkene if undesired is_aldehyde->sol_aldehyde Yes

References

Improving the yield and purity of 2,6-Dimethyloct-6-en-2-yl formate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,6-dimethyloct-6-en-2-yl formate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this valuable compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the formylation of 2,6-dimethyloct-6-en-2-ol are often due to the reversible nature of esterification, incomplete reaction, or side reactions. Here are several strategies to improve the yield:

  • Excess Reactant: Employing an excess of one reactant can shift the reaction equilibrium towards the product side. Using an excess of formic acid is a common strategy.

  • Removal of Water: The formation of water as a byproduct can limit the forward reaction. While challenging for this specific synthesis, in principle, techniques like azeotropic distillation could be employed if a suitable solvent is used.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time. Temperature control is also crucial; excessive heat can lead to side reactions.

  • Catalyst Choice: While the reaction can be catalyzed by a strong acid like sulfuric acid, exploring other catalysts may improve yield.

Q2: I am observing significant impurity peaks in my GC-MS analysis. What are the likely side products and how can I minimize their formation?

A2: The primary starting material, 2,6-dimethyloct-6-en-2-ol, is a tertiary allylic alcohol, which can be prone to side reactions under acidic conditions. Potential side products include:

  • Dehydration Products: Elimination of water from the alcohol can lead to the formation of various dienes.

  • Rearrangement Products: Acid-catalyzed rearrangement of the carbocation intermediate can result in isomeric alcohols or their corresponding formates.

  • Polymerization: Under strongly acidic conditions, the alkene functionality can lead to polymerization.

To minimize these side products:

  • Control Temperature: Maintain a low to moderate reaction temperature to reduce the rate of side reactions.

  • Catalyst Concentration: Use the minimum effective amount of acid catalyst.

  • Reaction Time: Avoid unnecessarily long reaction times to minimize the exposure of the product to acidic conditions.

Q3: What is the most effective method for purifying the final product?

A3: A multi-step purification process is generally recommended to achieve high purity of this compound.

  • Neutralization: After the reaction is complete, the excess formic acid and any acid catalyst must be neutralized. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Aqueous Extraction: Washing with water will help remove any remaining water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous salt, such as anhydrous magnesium sulfate or sodium sulfate, to remove any residual water.

  • Distillation: The final purification step is typically fractional distillation under reduced pressure to separate the desired ester from any unreacted starting material and less volatile impurities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported conversions for the synthesis of a closely related compound, dihydromyrcenyl formate, which can provide a starting point for optimizing the synthesis of this compound.

ReactantsCatalystTemperature (°C)Reaction Time (hours)Conversion to Formate (%)Reference
Dihydromyrcene, Formic AcidSulfuric Acid15-205Not specified[1]
Dihydromyrcene, Formic AcidMethane Sulfonic Acid101.550[1]

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol is a general guideline based on the synthesis of a structurally similar compound and may require optimization for the specific target molecule.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethyloct-6-en-2-ol.

  • Addition of Formic Acid: Cool the flask in an ice bath and slowly add an excess (e.g., 1.5 to 2 equivalents) of formic acid.

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or methanesulfonic acid).

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress using GC or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an inert organic solvent (e.g., diethyl ether or methyl t-butyl ether) and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow Reactants 2,6-Dimethyloct-6-en-2-ol + Formic Acid + Acid Catalyst Reaction Stirring at Controlled Temperature Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Neutralization Wash with NaHCO3(aq) Workup->Neutralization Drying Dry with Na2SO4 Neutralization->Drying SolventRemoval Rotary Evaporation Drying->SolventRemoval Purification Vacuum Distillation SolventRemoval->Purification FinalProduct Pure 2,6-Dimethyloct-6-en-2-yl Formate Purification->FinalProduct troubleshooting_low_yield LowYield Low Yield Observed CheckReaction Incomplete Reaction? LowYield->CheckReaction CheckSideProducts Side Products Present? CheckReaction->CheckSideProducts No IncreaseTimeTemp Increase Reaction Time/Temp CheckReaction->IncreaseTimeTemp Yes CheckPurification Loss During Purification? CheckSideProducts->CheckPurification No ModifyConditions Modify Temp/Catalyst CheckSideProducts->ModifyConditions Yes ImprovePurification Refine Purification Technique CheckPurification->ImprovePurification Yes OptimizeCatalyst Optimize Catalyst IncreaseTimeTemp->OptimizeCatalyst

References

Addressing stability and degradation issues of 2,6-Dimethyloct-6-en-2-yl formate during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of 2,6-Dimethyloct-6-en-2-yl formate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability concerns?

A1: this compound is a fragrance ingredient. As a terpene-derived formate ester, its primary stability concerns are degradation through oxidation of the carbon-carbon double bond and hydrolysis of the formate ester group. These degradation pathways can be initiated or accelerated by factors such as exposure to air (oxygen), light, heat, and moisture.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products are expected to arise from two main pathways:

  • Oxidation: Attack on the C=C double bond can lead to the formation of epoxides, diols, ketones, and aldehydes. For instance, ozonolysis of the parent alcohol, dihydromyrcenol, has been shown to produce glycolaldehyde, 2,6-dimethyl-5-heptenal, and glyoxal.[1][2]

  • Hydrolysis: The formate ester can be hydrolyzed back to its parent alcohol, 2,6-dimethyloct-6-en-2-ol (also known as dihydromyrcenol), and formic acid.[3][4] This reaction can be catalyzed by the presence of acids or bases.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of the compound can be monitored by periodically analyzing its purity and the presence of degradation products using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Changes in physical properties like color and odor can also be indicative of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in Odor/Fragrance Profile Degradation of the formate ester, leading to the formation of compounds with different scents.1. Analyze the sample using GC-MS to identify any degradation products. 2. Review storage conditions to ensure they are optimal (cool, dark, airtight). 3. If degradation is confirmed, consider repurifying the sample if possible, or obtaining a fresh batch.
Discoloration of the Sample (e.g., yellowing) Oxidation of the terpene moiety.1. Protect the sample from light by using amber-colored vials or storing it in the dark. 2. Purge the headspace of the container with an inert gas (e.g., nitrogen) before sealing to minimize oxygen exposure.
Decrease in Purity Over Time (confirmed by GC analysis) Hydrolysis of the formate ester or oxidation of the alkene.1. Ensure the sample is stored in a dry environment. Use of desiccants in the storage container can be beneficial. 2. Avoid exposure to acidic or basic conditions. 3. For long-term storage, consider storing at lower temperatures (e.g., 4°C).
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Use GC-MS to identify the new peaks by comparing their mass spectra with libraries and known degradation products of similar compounds. 2. Quantify the level of degradation to determine if the sample is still suitable for the intended experiment.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound in a shorter timeframe.

Methodology:

  • Sample Preparation: Aliquot the this compound sample into several amber glass vials with airtight seals. Prepare separate sets of samples for each storage condition.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Condition A (Elevated Temperature): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition B (Elevated Temperature & Light): 40°C ± 2°C with exposure to controlled UV and visible light.

    • Condition C (Control): 25°C ± 2°C / 60% RH ± 5% RH (Real-time stability)

  • Time Points: Withdraw samples for analysis at initial (T=0), 1, 2, 4, and 8 weeks for accelerated conditions, and at 0, 3, 6, and 12 months for the control condition.

  • Analysis: Analyze the samples at each time point using a validated GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.

  • Data Evaluation: Compare the degradation profiles under accelerated conditions with the control to predict the shelf-life of the compound.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethyl acetate or hexane) to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250°C

      • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum.

    • Identify potential degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the purity and the amount of degradation products using peak area normalization or an internal standard method.

Data Presentation

Table 1: Hypothetical Accelerated Stability Data for this compound (% Purity)

Time PointCondition A (40°C/75% RH)Condition B (40°C + Light)Condition C (25°C/60% RH)
T=0 99.599.599.5
1 Week 98.297.5-
2 Weeks 96.995.1-
4 Weeks 94.391.8-
8 Weeks 90.185.6-
3 Months --99.1
6 Months --98.5
12 Months --97.2

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis main->hydrolysis + H2O (acid/base catalysis) oxidation Oxidation main->oxidation + O2, Light, Heat alcohol 2,6-Dimethyloct-6-en-2-ol hydrolysis->alcohol acid Formic Acid hydrolysis->acid epoxide Epoxide Derivative oxidation->epoxide carbonyls Aldehydes/Ketones oxidation->carbonyls diol Diol Derivative epoxide->diol + H2O

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Sample of this compound storage Store under controlled conditions (Temperature, Humidity, Light) start->storage sampling Withdraw samples at pre-defined time points storage->sampling analysis GC-MS Analysis sampling->analysis data Data Interpretation: - Purity Assessment - Degradation Product ID - Quantification analysis->data report Stability Report data->report

Caption: General experimental workflow for stability testing.

References

Optimizing mobile phase for better separation of 2,6-Dimethyloct-6-en-2-yl formate in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 2,6-Dimethyloct-6-en-2-yl formate. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during method development.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter when developing a separation method for this compound.

Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for a non-polar compound like this compound in reversed-phase HPLC can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with any slight polarity in your molecule, causing tailing.

    • Solution 1: Mobile Phase Modifier: Add a small amount of a competitive agent to the mobile phase. For instance, adding 0.1% formic acid or acetic acid can help to protonate the silanol groups and reduce unwanted interactions.

    • Solution 2: Use a Modern Column: Employ an end-capped column or a column with a base-deactivated silica stationary phase specifically designed to minimize silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Contamination: Contamination in the sample, mobile phase, or HPLC system can interfere with the peak shape.

    • Solution: Ensure high purity of your sample and solvents. Flush the column and the entire HPLC system with a strong solvent like isopropanol.

Question: I am seeing poor resolution between my analyte peak and an impurity. How can I improve the separation?

Answer:

Improving resolution requires optimizing the selectivity and/or efficiency of your chromatographic system.

  • Adjusting Mobile Phase Strength: this compound is a non-polar compound (LogP ~3.5-4.0)[1][2], so you will likely be using a reversed-phase method with a mobile phase of acetonitrile (ACN) or methanol (MeOH) and water.

    • Isocratic Elution: If you are using an isocratic method, decrease the percentage of the organic solvent (ACN or MeOH) in the mobile phase. This will increase the retention time and may improve separation.

    • Gradient Elution: If using a gradient, make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration). This provides more time for the components to interact with the stationary phase, often leading to better resolution.

  • Changing the Organic Solvent: The choice of organic solvent can significantly impact selectivity.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile often provides different selectivity for non-polar compounds.

  • Temperature Optimization: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

    • Solution: Try increasing the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C). This can sometimes improve peak shape and resolution.

Question: The retention time of my peak is drifting between injections. What could be the cause?

Answer:

Retention time instability is a common issue in HPLC and can often be traced back to the mobile phase or the hardware.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of drifting retention times.

    • Solution: Ensure accurate and precise measurement of solvents when preparing the mobile phase. Use a graduated cylinder or volumetric flasks for best results. Always degas the mobile phase thoroughly before use to prevent bubble formation in the pump.

  • Column Equilibration: Insufficient column equilibration time between injections, especially when using a gradient, will lead to retention time shifts.

    • Solution: Increase the column equilibration time at the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Pump Performance: Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates, leading to variable retention times.

    • Solution: Check for any visible leaks in the system. If no leaks are apparent, perform a pump performance test as per the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound?

A1: Based on its non-polar nature, a reversed-phase HPLC method is appropriate. A good starting point would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient: Start with a 70:30 (B:A) mixture and run a gradient to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the formate group has some UV absorbance)

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A2: Both acetonitrile and methanol can be effective. The choice depends on the specific separation challenge.

  • Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides different selectivity compared to methanol.

  • Methanol is a more polar protic solvent and can offer unique selectivity. It is also typically less expensive. It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific sample.

Q3: Is it necessary to use a buffered mobile phase for this compound?

A3: Since this compound is a neutral molecule and does not have any ionizable functional groups, a buffered mobile phase is generally not necessary to control its retention. However, as mentioned in the troubleshooting section, adding a small amount of an acid like 0.1% formic acid can improve peak shape by suppressing silanol interactions on the column.

Experimental Protocols

Protocol 1: Mobile Phase Screening for Improved Resolution

This protocol outlines a systematic approach to screen different mobile phase compositions to optimize the separation of this compound from a closely eluting impurity.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 100% B in 15 min

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Experiment 1: Evaluate Methanol as the Organic Modifier:

    • Replace Acetonitrile with Methanol as Mobile Phase B.

    • Keep all other parameters the same and perform an injection.

    • Compare the resolution between the analyte and the impurity with the initial run.

  • Experiment 2: Optimize Isocratic Mobile Phase Strength (if applicable):

    • Based on the initial gradient run, determine the approximate percentage of organic solvent at which the analyte elutes.

    • Prepare three isocratic mobile phases with organic solvent concentrations at, below, and above this percentage (e.g., if elution occurs at ~85% ACN, prepare 80%, 85%, and 90% ACN in water).

    • Run the separation with each isocratic mobile phase and evaluate the resolution.

  • Experiment 3: Modify the Gradient Slope:

    • If a gradient is necessary, adjust the slope.

    • Run 3a (Shallower Gradient): Extend the gradient time from 15 minutes to 30 minutes (70% B to 100% B in 30 min).

    • Run 3b (Steeper Gradient): Decrease the gradient time from 15 minutes to 10 minutes (70% B to 100% B in 10 min).

    • Analyze the impact on resolution.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution

ExperimentMobile Phase BElution ModeResolution (Analyte vs. Impurity)Analyte Retention Time (min)
InitialAcetonitrileGradient (15 min)1.210.5
1MethanolGradient (15 min)1.49.8
2a80% AcetonitrileIsocratic1.015.2
2b85% AcetonitrileIsocratic1.311.1
2c90% AcetonitrileIsocratic1.18.5
3aAcetonitrileGradient (30 min)1.818.3
3bAcetonitrileGradient (10 min)0.97.2

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation of This compound peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_drift Retention Time Drift start->retention_drift silanol Silanol Interactions peak_tailing->silanol overload Column Overload peak_tailing->overload contamination Contamination peak_tailing->contamination mobile_phase_strength Incorrect Mobile Phase Strength poor_resolution->mobile_phase_strength solvent_type Suboptimal Organic Solvent poor_resolution->solvent_type retention_drift->mobile_phase_strength equilibration Insufficient Equilibration retention_drift->equilibration pump_issue Pump Malfunction retention_drift->pump_issue add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) silanol->add_modifier reduce_injection Reduce Injection Volume/Concentration overload->reduce_injection flush_system Flush System and Use High Purity Solvents contamination->flush_system adjust_organic Adjust % Organic Solvent mobile_phase_strength->adjust_organic change_solvent Switch Acetonitrile <=> Methanol solvent_type->change_solvent increase_equilibration Increase Equilibration Time equilibration->increase_equilibration check_pump Check Pump for Leaks and Performance pump_issue->check_pump

Caption: Troubleshooting workflow for HPLC separation issues.

Mobile_Phase_Optimization_Logic cluster_start Starting Point cluster_screening Primary Optimization cluster_fine_tuning Fine-Tuning cluster_final Final Method start_point Initial Method: C18 Column ACN/Water Gradient solvent_screen Screen Organic Solvent start_point->solvent_screen acetonitrile Acetonitrile solvent_screen->acetonitrile Test ACN methanol Methanol solvent_screen->methanol Test MeOH elution_mode Select Elution Mode acetonitrile->elution_mode methanol->elution_mode isocratic Optimize Isocratic %B elution_mode->isocratic gradient Optimize Gradient Slope elution_mode->gradient final_method Optimized Separation isocratic->final_method gradient->final_method

Caption: Logical flow for mobile phase optimization.

References

Minimizing the formation of impurities in the synthesis of 2,6-Dimethyloct-6-en-2-yl formate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,6-Dimethyloct-6-en-2-yl formate

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the synthesis of this compound.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can sometimes promote side reactions.

    • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the alcohol (2,6-dimethyloct-6-en-2-ol) to the formylating agent can limit the yield. Ensure precise measurement of your starting materials.

    • Catalyst Inactivity: If using a catalyst, it may be inactive or poisoned. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).

    • Product Loss During Workup: The desired product might be lost during the extraction or purification steps. Ensure proper phase separation during extraction and minimize transfers. Consider using a different purification method if significant loss is suspected.

Issue 2: Presence of Unreacted Starting Material (2,6-Dimethyloct-6-en-2-ol)

  • Question: My post-reaction analysis (e.g., GC-MS) shows a significant amount of unreacted 2,6-dimethyloct-6-en-2-ol. How can I drive the reaction to completion?

  • Answer: The presence of unreacted starting alcohol is a common issue and can be addressed by:

    • Increasing the Molar Ratio of the Formylating Agent: Using a slight excess of the formylating agent can help to ensure that all the alcohol is consumed.

    • Extending the Reaction Time: Allow the reaction to stir for a longer period to provide more time for the reactants to interact.

    • Increasing the Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. Monitor for the formation of byproducts, as excessive heat can lead to degradation or side reactions.

    • Effective Water Removal: If the reaction produces water as a byproduct (e.g., Fischer esterification with formic acid), its removal can shift the equilibrium towards the product. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene).

Issue 3: Formation of Dehydration Byproducts

  • Question: I am observing impurities that appear to be dehydration products of my starting alcohol or product. How can I prevent this?

  • Answer: The tertiary alcohol, 2,6-dimethyloct-6-en-2-ol, can be susceptible to acid-catalyzed dehydration, leading to the formation of various isomeric dienes. To minimize this:

    • Control the Temperature: Avoid excessive heat, as higher temperatures promote elimination reactions.

    • Use a Milder Catalyst: If using an acid catalyst, consider a less corrosive or solid-supported acid catalyst to reduce the likelihood of dehydration.

    • Minimize Reaction Time: A shorter reaction time, once the desired conversion is achieved, will limit the exposure of the product to conditions that favor dehydration.

    • Neutralize Promptly: After the reaction is complete, promptly neutralize any acid catalyst during the workup to prevent further degradation.

Issue 4: Presence of Oxidation Byproducts

  • Question: My product is contaminated with what appear to be oxidation byproducts. What is the cause and how can I avoid it?

  • Answer: Although less common in formate ester synthesis, oxidation of the double bond in the starting material or product can occur, especially if the reaction is exposed to air at elevated temperatures or in the presence of certain catalysts. To prevent this:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Use Purified Reagents and Solvents: Ensure that your starting materials and solvents are free from peroxides or other oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A common and effective method is the esterification of 2,6-dimethyloct-6-en-2-ol with a formylating agent. A widely used formylating agent is formic acid, often in the presence of an acid catalyst. Alternatively, more reactive formylating agents like acetic formic anhydride can be used, sometimes without a catalyst.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: Based on the structure of the starting material and general principles of esterification, the following are potential impurities:

  • Unreacted 2,6-dimethyloct-6-en-2-ol: The starting alcohol.

  • Dehydration products: Isomeric dienes formed from the elimination of water from the starting alcohol.

  • Byproducts from the formylating agent: For example, if using acetic formic anhydride, acetic acid will be a byproduct.

Q3: How can I effectively purify the final product?

A3: The most common method for purifying this compound is fractional distillation under reduced pressure. This is effective for separating the desired ester from less volatile starting materials and byproducts. Column chromatography on silica gel can also be employed for smaller-scale purifications, though it may be more labor-intensive.

Q4: Can I use an enzymatic approach for this synthesis?

A4: Yes, enzymatic synthesis using lipases is a viable and often more environmentally friendly alternative to chemical synthesis for many esters.[1][2] This approach can offer high selectivity and milder reaction conditions, potentially reducing the formation of certain impurities.[1][2] However, optimization of enzyme choice, solvent, temperature, and reactant molar ratios would be necessary.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound with an emphasis on minimizing impurity formation.

Materials:

  • 2,6-Dimethyloct-6-en-2-ol

  • Formic acid (≥95%)

  • Toluene

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2,6-dimethyloct-6-en-2-ol, formic acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add toluene as the solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess formic acid), water, and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the purity of this compound.

Entry Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Major Impurity (%)
1H₂SO₄ (conc.)10067588Dehydration products (8%)
2p-TSA8088595Unreacted alcohol (3%)
3None110126092Unreacted alcohol (6%)
4Novozym 435402492>99Negligible

Note: This data is illustrative and intended for comparison purposes.

Visualizations

Synthesis_Pathway Reactant1 2,6-Dimethyloct-6-en-2-ol Product This compound Reactant1->Product Reactant2 Formic Acid Reactant2->Product Catalyst Acid Catalyst Catalyst->Product Byproduct Water Product->Byproduct + H₂O

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Reaction Complete CheckPurity Analyze Product Purity (GC-MS) Start->CheckPurity Pure Product is Pure CheckPurity->Pure >99% Impure Impurities Detected CheckPurity->Impure <99% Impurity_ID Identify Major Impurity Impure->Impurity_ID Unreacted_Alcohol Unreacted Starting Alcohol Impurity_ID->Unreacted_Alcohol Alcohol Peak Dehydration_Product Dehydration Byproduct Impurity_ID->Dehydration_Product Diene Peak Other_Impurity Other Impurity Impurity_ID->Other_Impurity Other Peaks Action_Alcohol Increase Formylating Agent Extend Reaction Time Increase Temperature Unreacted_Alcohol->Action_Alcohol Action_Dehydration Lower Temperature Use Milder Catalyst Reduce Reaction Time Dehydration_Product->Action_Dehydration Action_Other Check Reagent Purity Use Inert Atmosphere Other_Impurity->Action_Other

Caption: Troubleshooting workflow for impurity minimization.

Parameter_Relationships Temp Temperature Purity Product Purity Temp->Purity  - / +   Dehydration Dehydration Temp->Dehydration + Yield Yield Temp->Yield + Time Reaction Time Time->Purity  - / +   Time->Yield + Catalyst Catalyst Acidity Catalyst->Purity - Catalyst->Dehydration + Catalyst->Yield +

Caption: Relationship between reaction parameters and outcomes.

References

Column selection guide for the chromatographic purification of 2,6-Dimethyloct-6-en-2-yl formate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatographic Purification of 2,6-Dimethyloct-6-en-2-yl formate

Welcome to the technical support center for the chromatographic purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound that influence chromatographic purification?

A1: Understanding the physicochemical properties of the target compound is crucial for selecting the appropriate chromatographic conditions. While specific experimental data for this compound is limited, we can infer its properties from the closely related isomer, 2,6-Dimethyloct-7-en-2-yl formate. These properties suggest a volatile and non-polar compound.

Table 1: Physicochemical Properties of 2,6-Dimethyloct-7-en-2-yl formate (CAS: 25279-09-8)

PropertyValueSource
Molecular FormulaC₁₁H₂₀O₂--INVALID-LINK--
Molecular Weight184.28 g/mol --INVALID-LINK--
Boiling Point232.1 °C at 760 mmHg--INVALID-LINK--
LogP3.57--INVALID-LINK--
Water Solubility35.8 mg/L at 20 °C--INVALID-LINK--

Q2: Which chromatographic technique is best suited for the purification of this compound?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized.

  • GC is generally preferred for the analysis of volatile compounds like terpene esters due to its high resolution. However, for preparative scale purification, HPLC is more common.

  • HPLC can be performed in two primary modes:

    • Normal-Phase (NP-HPLC): This is a good choice for non-polar compounds. It typically uses a polar stationary phase (like silica gel) and a non-polar mobile phase.

    • Reverse-Phase (RP-HPLC): While less intuitive for non-polar compounds, it can be effective, especially for separating isomers. It uses a non-polar stationary phase (like C18) and a polar mobile phase.

Q3: What is a good starting point for column and mobile phase selection in NP-HPLC?

A3: For normal-phase purification of a non-polar compound like this compound, a silica gel column is the standard choice. The mobile phase should be a mixture of non-polar solvents.

Table 2: Recommended Starting Conditions for NP-HPLC

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 40-63 µm particle size for flash chromatography)
Mobile Phase Hexane/Ethyl Acetate or Hexane/Methyl tert-butyl ether (MTBE) gradient
Initial Gradient Start with 100% Hexane and gradually increase the polar solvent percentage.
Detection UV at 210 nm (as the formate ester has weak UV absorbance) or Refractive Index (RI)

Troubleshooting Guides

Normal-Phase HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity.- Co-elution of isomers.- Optimize the mobile phase gradient. Try a shallower gradient.- Consider a different non-polar/polar solvent combination (e.g., Heptane/Isopropanol).
Peak Tailing - Active sites on the silica gel.- Overloading of the column.- Add a small amount of a modifier like triethylamine (TEA) to the mobile phase to mask active sites.- Reduce the sample load.
Irreproducible Retention Times - Water content in the mobile phase is fluctuating.[1][2]- Use HPLC-grade solvents and consider pre-saturating the mobile phase with water to ensure consistency.[1]
Compound Not Eluting - Mobile phase is not polar enough.- Compound may be degrading on the silica.- Increase the percentage of the polar solvent in the mobile phase.- Test compound stability on a small amount of silica gel before scaling up.
Reverse-Phase HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Very Fast Elution / No Retention - Compound is too non-polar for the mobile phase.- Increase the water content in the mobile phase.- Consider using a less retentive column (e.g., C8 instead of C18).
Poor Peak Shape - Inappropriate sample solvent.- Column overload.- Dissolve the sample in the initial mobile phase if possible.- Reduce the injection volume or sample concentration.
High Backpressure - Column frit blockage.- Precipitated sample or buffer in the system.- Filter all samples and mobile phases before use.- Flush the column with a strong solvent (e.g., isopropanol).

Experimental Protocols

Recommended Protocol for NP-HPLC Purification

This protocol provides a general workflow for the purification of this compound using normal-phase flash chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., hexane).

  • Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 100% hexane) until a stable baseline is achieved.

  • Injection: Load the dissolved sample onto the column.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the polarity by adding a polar modifier (e.g., ethyl acetate or MTBE). A typical gradient might be from 0% to 10% polar solvent over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on the detector signal (UV or RI).

  • Analysis of Fractions: Analyze the collected fractions by a suitable analytical method (e.g., GC-MS or analytical HPLC) to determine the purity of each fraction.

  • Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful of the compound's volatility and use moderate temperatures during evaporation.

Visualizations

Logical Workflow for Column Selection

ColumnSelectionWorkflow Column Selection Guide for this compound Purification A Analyze Compound Properties (Volatility, Polarity, Solubility) B Initial Technique Selection A->B C Preparative HPLC B->C For Purification D Analytical GC B->D For Analysis E Select Stationary Phase C->E F Normal Phase (Silica Gel) E->F Non-polar Compound G Reverse Phase (C18) E->G Isomer Separation H Develop Mobile Phase Method F->H G->H I Hexane/EtOAc or Hexane/MTBE Gradient H->I J Acetonitrile/Water Gradient H->J K Optimize and Validate Method I->K J->K L Scale-up to Preparative Purification K->L

Caption: Workflow for chromatographic column and method selection.

References

Validation & Comparative

A Comparative Analysis of the Odor Profiles of 2,6-Dimethyloct-6-en-2-yl Formate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the odor profiles of isomers of 2,6-dimethyloct-6-en-2-yl formate. Due to a lack of direct comparative studies on the specific (E) and (Z)-isomers of this compound in publicly available literature, this document focuses on the closely related positional isomer, 2,6-dimethyloct-7-en-2-yl formate (commonly known as dihydromyrcenyl formate), and provides a comprehensive experimental protocol for the sensory evaluation of the target isomers.

Data Presentation: Odor Profile of a Key Isomer

Compound CAS Number Molecular Formula Reported Odor Profile
2,6-dimethyloct-7-en-2-yl formate (Dihydromyrcenyl formate)25279-09-8C₁₁H₂₀O₂Floral, Fruity, Fresh, Citrus, Woody, Herbaceous[1]

Experimental Protocols

A robust methodology for the comparative analysis of the odor profiles of this compound isomers would involve synthesis of the individual (E) and (Z) isomers, followed by detailed sensory analysis using Gas Chromatography-Olfactometry (GC-O).

Synthesis of (E)- and (Z)-2,6-dimethyloct-6-en-2-yl formate

A detailed synthetic route would need to be established, likely involving the formylation of the corresponding (E)- and (Z)-isomers of 2,6-dimethyloct-6-en-2-ol. The synthesis would require careful purification and analytical confirmation (e.g., NMR, GC-MS) to ensure the isomeric purity of the final compounds.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2][3][4] This allows for the identification of odor-active compounds in a sample.

1. Sample Preparation:

  • Dilution: The synthesized isomers should be diluted in a suitable, odorless solvent (e.g., diethyl ether or hexane) to an appropriate concentration for GC-O analysis. A typical starting concentration is 1% (w/v), followed by serial dilutions to determine odor thresholds.

  • Internal Standard: An internal standard (e.g., a homologous series of n-alkanes) should be added to the samples to aid in the calculation of retention indices, which helps in comparing results across different instruments and laboratories.

2. GC-O System and Parameters:

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is required.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of volatile fragrance compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points. A typical program might be:

    • Initial temperature: 50°C (hold for 2 min)

    • Ramp: 5°C/min to 250°C

    • Final hold: 250°C for 10 min

  • Injector: Split/splitless injector in split mode (e.g., split ratio 20:1) at a temperature of 250°C.

  • Detectors:

    • FID: Temperature set at 280°C.

    • ODP: The effluent from the column is split between the FID and the ODP (e.g., 1:1 ratio). The ODP transfer line should be heated (e.g., 250°C) to prevent condensation of the analytes. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration of the panelists.

3. Olfactometry Procedure:

  • Panelists: A panel of trained sensory assessors (typically 6-8 individuals) is required. Panelists should be screened for their ability to perceive and describe odors accurately.

  • Data Acquisition: Each panelist sniffs the effluent from the ODP and records the retention time, duration, and a detailed description of any perceived odor. Software designed for GC-O data collection is typically used.

  • Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, AEDA can be performed. This involves the analysis of a dilution series of the sample. The highest dilution at which an odor is still detected is known as the flavor dilution (FD) factor.

4. Data Analysis:

The collected data from all panelists is compiled to create an aromagram for each isomer. The aromagram plots the odor intensity or detection frequency against the retention index. This allows for a direct comparison of the odor profiles of the (E) and (Z) isomers. The odor descriptors are compiled to create a sensory profile for each compound.

Mandatory Visualization

Experimental Workflow for GC-O Analysis

GCO_Workflow GC-O Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample Isomer Sample Dilution Dilution in Solvent Sample->Dilution InternalStd Add Internal Standard Dilution->InternalStd GC_Injection GC Injection InternalStd->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Split Column Effluent Split Separation->Split FID FID Detection Split->FID ODP Olfactory Detection Port Split->ODP FID_Data Chromatogram FID->FID_Data ODP_Data Aromagram ODP->ODP_Data Comparison Comparative Analysis FID_Data->Comparison ODP_Data->Comparison Report Odor Profile Report Comparison->Report

Caption: Workflow for the comparative analysis of odor profiles using GC-O.

Logical Relationship of Sensory Data

Sensory_Data_Relationship Sensory Data Relationship cluster_isomers Isomers cluster_attributes Odor Attributes cluster_profile Comparative Profile Isomer_E (E)-Isomer Odor_Quality Odor Quality (Descriptors) Isomer_E->Odor_Quality Odor_Intensity Odor Intensity (FD Factor) Isomer_E->Odor_Intensity Retention_Index Retention Index Isomer_E->Retention_Index Isomer_Z (Z)-Isomer Isomer_Z->Odor_Quality Isomer_Z->Odor_Intensity Isomer_Z->Retention_Index Comparative_Profile Comparative Odor Profile Odor_Quality->Comparative_Profile Odor_Intensity->Comparative_Profile Retention_Index->Comparative_Profile

Caption: Relationship between isomers and their determined sensory attributes.

References

Comparison of the reactivity of 2,6-Dimethyloct-6-en-2-yl formate with its acetate and propionate analogs.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Reactivity of 2,6-Dimethyloct-6-en-2-yl Formate, Acetate, and Propionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of this compound and its acetate and propionate analogs. Due to a lack of direct experimental data comparing these specific compounds, this guide is based on established principles of organic chemistry, focusing on electronic and steric effects in ester reactions, particularly hydrolysis.

The reactivity of these esters is of significant interest in fields such as fragrance chemistry, where controlled release of the parent alcohol, 2,6-dimethyloct-6-en-2-ol (a linalool isomer), is desirable. The rate of this release is directly proportional to the reactivity of the ester linkage.

Theoretical Reactivity Comparison

The reactivity of esters in nucleophilic acyl substitution reactions, such as hydrolysis, is primarily influenced by two key factors:

  • Electronic Effects: The nature of the acyl group affects the electrophilicity of the carbonyl carbon. Electron-donating groups attached to the carbonyl carbon decrease its partial positive charge, making it less susceptible to nucleophilic attack.

  • Steric Effects: The size of the acyl group can hinder the approach of a nucleophile to the carbonyl carbon.[1][2][3] Larger, bulkier groups will generally slow down the reaction rate.

Based on these principles, the predicted order of reactivity for the three analogs is:

Formate > Acetate > Propionate

This prediction is based on the following rationale:

  • This compound: The formyl group (HCO-) has only a hydrogen atom attached to the carbonyl. Hydrogen has a minimal electronic effect and presents the least steric hindrance.

  • 2,6-Dimethyloct-6-en-2-yl acetate: The acetyl group (CH₃CO-) has a methyl group attached to the carbonyl. The methyl group is weakly electron-donating and introduces more steric bulk than the hydrogen in the formate.

  • 2,6-Dimethyloct-6-en-2-yl propionate: The propionyl group (CH₃CH₂CO-) has an ethyl group attached to the carbonyl. The ethyl group is slightly more electron-donating and larger than the methyl group, thus providing greater steric hindrance.

This theoretical ranking is summarized in the table below.

CompoundAcyl GroupR GroupPredicted Electronic EffectPredicted Steric HindrancePredicted Relative Reactivity
This compoundFormyl-HLeast electron-donatingLowestHighest
2,6-Dimethyloct-6-en-2-yl acetateAcetyl-CH₃Moderately electron-donatingModerateIntermediate
2,6-Dimethyloct-6-en-2-yl propionatePropionyl-CH₂CH₃Most electron-donatingHighestLowest

Experimental Protocols for Determining Relative Reactivity

To empirically validate the predicted reactivity, the following experimental protocols for acid-catalyzed and base-catalyzed hydrolysis can be employed. The rate of reaction can be monitored by quantifying the disappearance of the ester or the appearance of the alcohol or carboxylic acid product over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Acid-Catalyzed Hydrolysis

This protocol is a modification of the general procedure for the acid-catalyzed hydrolysis of esters.[4][5]

Materials:

  • This compound

  • 2,6-Dimethyloct-6-en-2-yl acetate

  • 2,6-Dimethyloct-6-en-2-yl propionate

  • Solvent (e.g., a mixture of a water-miscible organic solvent like acetone or THF and water)

  • Acid catalyst (e.g., 1 M HCl or 1 M H₂SO₄)

  • Internal standard for GC/HPLC analysis (e.g., a non-reactive hydrocarbon like dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare stock solutions of each ester and the internal standard in the chosen solvent.

  • In a temperature-controlled reaction vessel, combine the ester solution and the internal standard solution.

  • Initiate the reaction by adding the acid catalyst. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components from the quenched aliquot using the extraction solvent.

  • Dry the organic extract over the drying agent.

  • Analyze the organic extract by GC or HPLC to determine the concentration of the remaining ester relative to the internal standard.

  • Plot the concentration of the ester versus time to determine the reaction rate. The rate constant can be calculated from the slope of the line for a pseudo-first-order reaction.

Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from the general procedure for the base-catalyzed hydrolysis of esters.[4][6]

Materials:

  • This compound

  • 2,6-Dimethyloct-6-en-2-yl acetate

  • 2,6-Dimethyloct-6-en-2-yl propionate

  • Solvent (e.g., a mixture of ethanol and water)

  • Base (e.g., 1 M NaOH or 1 M KOH)

  • Internal standard for GC/HPLC analysis

  • Quenching solution (e.g., a dilute acid like 1 M HCl to neutralize the excess base)

  • Extraction solvent

  • Drying agent

Procedure:

  • Follow the same initial steps as in the acid-catalyzed hydrolysis for preparing stock solutions and setting up the reaction.

  • Initiate the reaction by adding the base.

  • At regular time intervals, withdraw an aliquot and quench the reaction by adding it to the acidic quenching solution.

  • Proceed with extraction, drying, and analysis as described in the acid-catalyzed hydrolysis protocol.

  • Plot the data and calculate the rate constant.

Visualizing the Reactivity Comparison

The logical flow for comparing the reactivity of the three ester analogs is depicted in the following diagram.

G cluster_reactivity Comparative Reactivity Analysis Ester_Analogs 2,6-Dimethyloct-6-en-2-yl Esters (Formate, Acetate, Propionate) Reactivity_Factors Factors Influencing Reactivity Ester_Analogs->Reactivity_Factors Electronic_Effects Electronic Effects (Inductive Effect) Reactivity_Factors->Electronic_Effects Steric_Effects Steric Hindrance Reactivity_Factors->Steric_Effects Predicted_Reactivity Predicted Reactivity Order: Formate > Acetate > Propionate Electronic_Effects->Predicted_Reactivity Steric_Effects->Predicted_Reactivity Experimental_Validation Experimental Validation (Hydrolysis Kinetics) Predicted_Reactivity->Experimental_Validation

Caption: Logical workflow for comparing ester reactivity.

References

Cross-validation of GC and HPLC methods for the analysis of 2,6-Dimethyloct-6-en-2-yl formate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,6-Dimethyloct-6-en-2-yl formate, a key fragrance and flavor compound, is critical in various industries, from cosmetics to food manufacturing. The selection of an appropriate analytical technique is paramount for achieving reliable results. This guide provides a comprehensive cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this volatile ester, offering a direct comparison of their performance based on established analytical validation parameters.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of GC and HPLC methods for the analysis of this compound, based on established principles for the analysis of volatile esters. These values are representative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography (GC) with FIDHigh-Performance Liquid Chromatography (HPLC) with UV
Linearity (R²) > 0.998> 0.997
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL~ 5 µg/mL
Analysis Time ~ 10 - 15 minutes~ 15 - 25 minutes
Sample Volatility RequiredNot Required
Thermal Stability RequiredNot Required

Experimental Protocols

Detailed methodologies for both GC and HPLC are crucial for reproducibility. The following protocols are provided as a starting point for method development and validation.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds.[1][2][3] Given that this compound is a volatile ester, GC is a highly suitable method for its analysis.[4]

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

  • Data Acquisition: Chromatographic data is acquired and processed using appropriate software.

Sample Preparation: Samples are typically diluted in a suitable organic solvent such as hexane or ethyl acetate prior to injection.

High-Performance Liquid Chromatography (HPLC) Method

While GC is often preferred for volatile compounds, HPLC can also be a viable, albeit typically less sensitive, alternative.[5][6] HPLC is particularly useful when analyzing complex matrices or when the compound of interest is present alongside non-volatile impurities.

Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Data Acquisition: Chromatographic data is acquired and processed using appropriate software.

Sample Preparation: Samples are dissolved in the initial mobile phase composition to ensure good peak shape.

Method Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results.[7][8] The following diagram illustrates the logical workflow for the cross-validation of the GC and HPLC methods described.

CrossValidationWorkflow cluster_gc GC Method cluster_hplc HPLC Method GC_Dev Method Development GC_Val Method Validation GC_Dev->GC_Val GC_Data GC Data Acquisition GC_Val->GC_Data Compare Comparative Analysis GC_Data->Compare HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val HPLC_Data HPLC Data Acquisition HPLC_Val->HPLC_Data HPLC_Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for Cross-Validation of GC and HPLC Methods.

Logical Relationship of Validation Parameters

The validation of an analytical method involves assessing several interconnected parameters to ensure its suitability for the intended purpose.[9][10][11][12] The diagram below outlines the logical relationship between key validation parameters according to ICH guidelines.[13]

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

Both GC and HPLC are capable of analyzing this compound. However, the choice of method depends on the specific requirements of the analysis.

  • Gas Chromatography (GC) is generally the superior technique for this compound due to its volatile nature. It offers higher sensitivity, faster analysis times, and typically better resolution.[3][5]

  • High-Performance Liquid Chromatography (HPLC) provides a viable alternative, particularly for samples in complex matrices or when thermal degradation is a concern.[1][2]

Ultimately, the selection should be based on a thorough evaluation of the analytical needs, including required sensitivity, sample throughput, and the nature of the sample matrix. The provided protocols and validation framework serve as a robust starting point for developing and implementing a reliable analytical method for this compound.

References

Characterization and comparison of the spectral properties of 2,6-Dimethyloct-6-en-2-yl formate and its precursors.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed characterization and comparison of the spectral properties of 2,6-dimethyloct-7-en-2-yl formate, commonly known as dihydromyrcenyl formate, and its immediate precursor, 2,6-dimethyloct-7-en-2-ol (dihydromyrcenol). The synthesis of the formate ester from the tertiary alcohol is a common transformation in fragrance chemistry, and understanding the spectral changes associated with this conversion is crucial for reaction monitoring and quality control.

While the initial topic specified the 2,6-dimethyloct-6-en-2-yl isomer, a comprehensive search for experimental spectral data for this specific compound and its corresponding formate proved challenging. Therefore, this guide focuses on the more widely documented and commercially significant isomer, dihydromyrcenol (2,6-dimethyloct-7-en-2-ol), and its formate. The principles of spectral interpretation and comparison outlined herein are directly applicable to other isomers.

Synthesis Overview

Dihydromyrcenyl formate is synthesized from dihydromyrcenol via esterification. A common method involves the reaction of dihydromyrcenol with formic acid, often in the presence of an acid catalyst. This reaction replaces the hydroxyl (-OH) group of the alcohol with a formate (-OCHO) group.

Dihydromyrcenol Dihydromyrcenol (2,6-dimethyloct-7-en-2-ol) DihydromyrcenylFormate Dihydromyrcenyl Formate (2,6-dimethyloct-7-en-2-yl formate) Dihydromyrcenol->DihydromyrcenylFormate Esterification FormicAcid Formic Acid (HCOOH) FormicAcid->DihydromyrcenylFormate Water Water (H2O) DihydromyrcenylFormate->Water Byproduct

Caption: Synthesis of Dihydromyrcenyl Formate from Dihydromyrcenol.

Comparative Spectral Data

The following tables summarize the expected and reported spectral data for dihydromyrcenol and dihydromyrcenyl formate.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
Dihydromyrcenol-OH~1.5-2.5Singlet1H
=CH-~5.6-5.8Multiplet1H
=CH₂~4.9-5.1Multiplet2H
-CH(CH₃)C=C~2.0Multiplet1H
-C(CH₃)₂OH~1.1-1.2Singlet6H
-CH(CH₃)C=C~0.9-1.0Doublet3H
-CH₂-~1.3-1.6Multiplet4H
Dihydromyrcenyl Formate-OCHO~8.0Singlet1H
=CH-~5.6-5.8Multiplet1H
=CH₂~4.9-5.1Multiplet2H
-CH(CH₃)C=C~2.0Multiplet1H
-C(CH₃)₂OCHO~1.4-1.5Singlet6H
-CH(CH₃)C=C~0.9-1.0Doublet3H
-CH₂-~1.5-1.7Multiplet4H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
DihydromyrcenolC=C (quaternary)Not Applicable
=CH-~145
=CH₂~112
-C(CH₃)₂OH~73
-CH(CH₃)C=C~38
-CH₂-~22, ~40
-C(CH₃)₂OH~29
-CH(CH₃)C=C~20
Dihydromyrcenyl Formate-OCHO~160
=CH-~145
=CH₂~112
-C(CH₃)₂OCHO~83
-CH(CH₃)C=C~38
-CH₂-~22, ~37
-C(CH₃)₂OCHO~25
-CH(CH₃)C=C~20

Table 3: IR Spectral Data Comparison

CompoundFunctional GroupWavenumber (cm⁻¹)Description
DihydromyrcenolO-H stretch~3400 (broad)Alcohol hydroxyl group
C-H stretch (sp³, sp²)~2850-3100Alkanes and alkenes
C=C stretch~1640Alkene double bond
C-O stretch~1150Tertiary alcohol
Dihydromyrcenyl FormateC-H stretch (sp³, sp²)~2850-3100Alkanes and alkenes
C=O stretch (formate)~1720Ester carbonyl
C=C stretch~1640Alkene double bond
C-O stretch (formate)~1180Ester C-O bond

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Pattern
Dihydromyrcenol156138, 123, 95, 81, 69, 59Loss of H₂O (M-18), loss of isopropanol fragment, cleavage of the aliphatic chain.
Dihydromyrcenyl Formate184138, 123, 95, 81, 69Loss of formic acid (M-46), leading to fragments similar to those of dihydromyrcenol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background scan with a clean ATR crystal before acquiring the sample spectrum. The data is presented as transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier gas: Helium, constant flow of 1.0 mL/min.

    • Injector temperature: 250°C.

    • Oven program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 230°C.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the obtained mass spectra with spectral libraries (e.g., NIST).

Logical Workflow for Spectral Analysis

cluster_synthesis Synthesis & Purification cluster_characterization Spectral Characterization cluster_analysis Data Analysis & Comparison Synthesis Esterification of Dihydromyrcenol Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR GCMS GC-MS Analysis Purification->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation GCMS->Structure_Confirmation Precursor_Comparison Comparison with Precursor Structure_Confirmation->Precursor_Comparison Report Final Report Precursor_Comparison->Report

Caption: Experimental Workflow for Synthesis and Spectral Analysis.

A Comparative Guide to the Stereochemical Confirmation of Synthesized 2,6-Dimethyloct-6-en-2-yl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the stereochemistry of synthesized 2,6-dimethyloct-6-en-2-yl formate. The performance of the synthesized product is objectively compared with commercially available alternatives, supported by detailed experimental protocols and data presentation.

Introduction

This compound is a chiral monoterpene ester with potential applications in the fragrance, flavor, and pharmaceutical industries. The stereochemistry of this molecule is crucial as different enantiomers can elicit distinct biological and sensory responses. Therefore, rigorous stereochemical analysis of the synthesized product is paramount. This guide outlines the synthesis of this compound and compares various analytical techniques for its stereochemical characterization, including chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the readily available monoterpene, geraniol. The first step involves the synthesis of the precursor alcohol, 2,6-dimethyloct-6-en-2-ol, followed by its formylation.

Step 1: Synthesis of 2,6-Dimethyloct-6-en-2-ol from Geraniol

A plausible synthetic route involves the selective hydration of the terminal double bond of geraniol.

Step 2: Formylation of 2,6-Dimethyloct-6-en-2-ol

The synthesized alcohol is then converted to its corresponding formate ester. Formylation of tertiary alcohols can be achieved using various reagents, such as formic acid.

Synthesis_Workflow Geraniol Geraniol Precursor_Alcohol 2,6-Dimethyloct-6-en-2-ol Geraniol->Precursor_Alcohol Selective Hydration Target_Molecule This compound Precursor_Alcohol->Target_Molecule Formylation

Figure 1: Synthetic workflow for this compound.

Stereochemical Analysis Methodologies

A multi-pronged approach utilizing various analytical techniques is recommended for the unambiguous confirmation of the stereochemistry of the synthesized this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of enantiomers of volatile compounds like terpene esters.[1][2][3] The use of cyclodextrin-based chiral stationary phases is particularly effective for this purpose.[2]

Experimental Protocol:

  • Column: A suitable chiral capillary column, such as one coated with a derivatized β-cyclodextrin.

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, and hold for 5 min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: The synthesized formate is diluted in a suitable solvent (e.g., hexane) before injection.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers an alternative or complementary method for enantioselective separation.[2] Polysaccharide-based chiral stationary phases are often employed for the separation of a wide range of chiral compounds, including terpenes.

Experimental Protocol:

  • Column: A chiral column, for instance, with a cellulose or amylose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a chiral detector like a circular dichroism detector.

  • Sample Preparation: The sample is dissolved in the mobile phase.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that can determine the absolute configuration of chiral molecules in solution.[4][5] It is particularly useful for conformationally flexible molecules like terpenes.[4][5]

Experimental Protocol:

  • Instrument: A VCD spectrometer.

  • Solvent: A non-polar solvent that does not have strong absorption in the infrared region of interest (e.g., carbon tetrachloride or chloroform).

  • Concentration: A sufficiently high concentration to obtain a good signal-to-noise ratio.

  • Data Acquisition: VCD and infrared spectra are recorded for the synthesized compound.

  • Data Analysis: The experimental VCD spectrum is compared with the computationally predicted spectrum for a known enantiomer (e.g., the (R)-enantiomer) to determine the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of the synthesized compound, confirming the connectivity of atoms.[6][7][8] While standard NMR does not directly differentiate between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments, leading to separable signals for the enantiomers.

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to confirm the structure. For enantiomeric excess determination, a chiral lanthanide shift reagent can be added to the NMR sample.

Comparison with Alternatives

The performance of the synthesized this compound should be compared against commercially available chiral and achiral reference standards. A close structural isomer, 2,6-dimethyloct-7-en-2-yl formate (dihydromyrcenyl formate), is commercially available and serves as a useful, albeit not identical, reference. For illustrative purposes, the following tables present a hypothetical comparison.

Table 1: Chiral GC and HPLC Separation Data

CompoundTechniqueChiral Stationary PhaseRetention Time (min)Enantiomeric Excess (ee%)
Synthesized this compound Chiral GCDerivatized β-cyclodextrintR1 = 15.2, tR2 = 15.8Hypothetical: 95%
(±)-2,6-Dimethyloct-7-en-2-yl formate (Reference) Chiral GCDerivatized β-cyclodextrintR1 = 14.5, tR2 = 14.9Racemic
Synthesized this compound Chiral HPLCCellulose-basedtR1 = 8.1, tR2 = 8.9Hypothetical: 95%
(±)-Linalyl formate (Reference) Chiral HPLCCellulose-basedtR1 = 7.5, tR2 = 8.2Racemic

Table 2: Spectroscopic and Physical Data

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)VCD (Selected Bands)Optical Rotation [α]D
Synthesized this compound Hypothetical data based on structureHypothetical data based on structureHypothetical: Positive/Negative coupletsHypothetical: +X.X°
2,6-Dimethyloct-7-en-2-yl formate (Reference) 1.21 (s, 6H), 1.40-1.60 (m, 4H), 1.68 (s, 3H), 4.90-5.05 (m, 2H), 5.70-5.85 (m, 1H), 8.05 (s, 1H)22.5, 25.8, 38.9, 41.2, 82.1, 114.5, 145.2, 160.8N/A (Achiral)

Experimental and Logical Workflow Visualization

The overall workflow for the synthesis and stereochemical confirmation can be visualized as follows:

full_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Start Geraniol Step1 Synthesis of 2,6-Dimethyloct-6-en-2-ol Start->Step1 Step2 Formylation Step1->Step2 Product Crude this compound Step2->Product GC Chiral GC Product->GC HPLC Chiral HPLC Product->HPLC VCD VCD Spectroscopy Product->VCD NMR NMR Spectroscopy Product->NMR Confirmation Confirmed Stereochemistry GC->Confirmation HPLC->Confirmation VCD->Confirmation NMR->Confirmation

Figure 2: Overall workflow for synthesis and stereochemical confirmation.

Conclusion

The stereochemistry of synthesized this compound can be confidently determined through a combination of chiral chromatography (GC and/or HPLC), VCD spectroscopy, and NMR analysis. Chiral GC and HPLC provide excellent methods for separating the enantiomers and determining the enantiomeric excess. VCD, in conjunction with quantum chemical calculations, is a powerful tool for the unambiguous assignment of the absolute configuration. NMR spectroscopy serves to confirm the chemical structure and can be adapted for chiral analysis. By comparing the data obtained from these methods with that of appropriate reference standards, a comprehensive and reliable stereochemical characterization of the synthesized product can be achieved.

References

Inter-laboratory comparison of the analysis of 2,6-Dimethyloct-6-en-2-yl formate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance that can be expected for the quantification of 2,6-dimethyloct-6-en-2-yl formate (CAS No. 71662-24-3), a fragrance ingredient. As no formal inter-laboratory comparison studies for this specific compound are publicly available, this document outlines a standardized analytical method and presents a set of illustrative data that reflects typical inter-laboratory performance for the analysis of similar fragrance compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

The data herein is intended to serve as a benchmark for laboratories to assess their own performance and to highlight the expected variability between different analytical sites.

Hypothetical Inter-laboratory Comparison Data

The following table summarizes hypothetical results from a round-robin study involving five laboratories. Each laboratory was provided with a standard solution of this compound at a known concentration (10.0 µg/mL) and a cosmetic matrix spiked with the same concentration. The data reflects typical performance characteristics for GC-MS analysis in terms of accuracy and precision.

Performance Metric Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4 Laboratory 5
Mean Measured Concentration (µg/mL) 9.8510.219.9210.159.78
Accuracy (% Recovery) 98.5%102.1%99.2%101.5%97.8%
Repeatability (RSD, n=6) 2.5%3.1%2.8%2.6%3.5%
Intermediate Precision (RSD) 3.2%3.8%3.5%3.3%4.1%

Note: The data presented in this table is illustrative and based on typical performance of GC-MS for fragrance analysis.[1][2][3]

Experimental Protocol: Quantification of this compound by GC-MS

This section details a standardized protocol for the analysis of this compound. Adherence to a common methodology is crucial for achieving comparable results across different laboratories.

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in ethanol. Prepare a series of working standards by serial dilution in ethanol to cover a concentration range of 0.5 µg/mL to 20 µg/mL.

  • Sample Extraction: For cosmetic matrices, accurately weigh 1 g of the sample into a 50 mL centrifuge tube. Add 10 mL of ethanol and vortex for 2 minutes. Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z (to be determined from the mass spectrum of the standard).

    • Qualifier Ions: m/z (two to three additional characteristic ions).

3. Data Analysis

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of >0.99.[2][3]

Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Receive Sample extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the analysis of this compound.

References

Evaluating the performance of different chromatography columns for the separation of 2,6-Dimethyloct-6-en-2-yl formate isomers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation of isomers is a critical challenge in chemical analysis and purification, particularly within the fragrance, flavor, and pharmaceutical industries. 2,6-Dimethyloct-6-en-2-yl formate, a terpene ester, possesses structural isomers that may exhibit distinct biological activities and sensory properties. This guide provides a comparative overview of potential chromatography columns for the separation of these isomers, based on established methods for analogous terpene derivatives. While direct experimental data for this specific compound is limited in published literature, this guide offers a robust starting point for method development by evaluating the performance of various column chemistries.

Column Performance Comparison

The selection of an appropriate chromatography column is paramount for achieving optimal separation of isomers. The following table summarizes the expected performance of different column types based on their application to similar terpene separations. The presented data is illustrative and serves to highlight the key performance indicators to consider during column selection and method optimization.

Column TypeStationary Phase ChemistryExpected Resolution (Rs)Expected Retention Time (tR) (min)Expected Peak Asymmetry (As)Expected Theoretical Plates (N)
Chiral GC Cyclodextrin-based (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)> 1.515 - 300.9 - 1.2> 80,000
Chiral HPLC Polysaccharide-based (e.g., Cellulose or Amylose derivatives)> 1.510 - 251.0 - 1.3> 10,000
Reversed-Phase HPLC C18 (Octadecyl Silane)1.0 - 1.58 - 201.0 - 1.4> 12,000
Phenyl HPLC Phenyl-Hexyl1.2 - 1.812 - 280.9 - 1.3> 11,000
Normal-Phase HPLC Silica or Cyano1.0 - 1.65 - 151.1 - 1.5> 9,000

Note: Performance metrics are highly dependent on the specific analytical conditions, including mobile phase composition, flow rate, and temperature.

Experimental Workflow for Column Evaluation

A systematic approach is crucial for evaluating and comparing the performance of different chromatography columns. The following workflow outlines the key steps from initial screening to final method validation.

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Evaluation & Validation A Define Isomers of Interest B Select Candidate Columns (Chiral, RP, NP, Phenyl) A->B C Develop Generic Gradient Method B->C D Initial Screening Runs C->D E Select Promising Columns (Rs > 1.0) D->E Evaluate Initial Separation F Optimize Mobile Phase Composition E->F G Optimize Flow Rate and Temperature F->G H Fine-tune Gradient Profile G->H I Calculate Performance Metrics (Rs, tR, As, N) H->I Run Optimized Method J Assess Method Robustness I->J K Validate Final Method J->K L Select Optimal Column K->L

Caption: Experimental workflow for chromatography column evaluation.

Detailed Experimental Protocols

The following protocols provide a starting point for the chromatographic separation of this compound isomers. Optimization will be necessary to achieve baseline separation.

Chiral Gas Chromatography (GC)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., DIME-6-TBDS-beta-CD), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the isomer mixture in n-hexane to a concentration of 1 mg/mL.

Reversed-Phase High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of 1 mg/mL.

Phenyl High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size).

  • Mobile Phase: Gradient elution may be required. A starting point could be a gradient of acetonitrile and water.

    • 0-15 min: 60% to 80% Acetonitrile.

    • 15-20 min: Hold at 80% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomer mixture in a mixture of acetonitrile and water (50:50) to a concentration of 1 mg/mL.

Discussion and Recommendations

For the separation of chiral isomers of this compound, chiral chromatography is the most promising approach. Gas chromatography with a cyclodextrin-based chiral stationary phase is often successful for volatile terpene derivatives and may offer high resolution.[1] For non-volatile or thermally labile isomers, chiral HPLC with polysaccharide-based columns would be the preferred method.

For achiral isomers, such as positional or geometric isomers, reversed-phase and phenyl columns are excellent starting points. Phenyl columns, in particular, can offer unique selectivity for compounds containing double bonds due to π-π interactions, which may be advantageous for separating the isomers of this compound.[2]

It is crucial to systematically screen a variety of column chemistries and mobile phase compositions to identify the optimal conditions for the desired separation. The experimental workflow provided offers a structured approach to this process, ensuring a comprehensive evaluation of column performance. The final selection should be based on a combination of resolution, analysis time, peak shape, and method robustness.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyloct-6-en-2-yl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential safety and logistical information for the proper disposal of 2,6-Dimethyloct-6-en-2-yl formate, a combustible liquid that requires careful handling.

This procedural guide is intended for researchers, scientists, and drug development professionals to ensure that disposal methods align with safety regulations and best practices. The following sections detail the chemical's hazards, personal protective equipment (PPE) requirements, and a step-by-step disposal workflow.

Key Safety and Hazard Information

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] Adherence to safety protocols is crucial during handling and disposal.

Hazard Classification GHS Category Precautionary Statement Code Precautionary Statement Description
Flammable liquidsCategory 4P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Skin irritationCategory 2P264, P280, P302+P352, P332+P313, P362Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye irritationCategory 2AP280, P305+P351+P338, P337+P313Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]

Experimental Protocol for Disposal

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[1] The following protocol outlines the necessary steps to prepare the chemical waste for collection by a certified hazardous waste management company.

Materials:

  • Appropriate chemical waste container (properly labeled)

  • Personal Protective Equipment (PPE):

    • Safety goggles or face shield

    • Chemically resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Fume hood

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on safety goggles, chemically resistant gloves, and a lab coat.

  • Work in a Ventilated Area: All handling of this compound should be conducted within a certified fume hood to minimize inhalation exposure.

  • Segregate Chemical Waste: Ensure that this compound waste is not mixed with incompatible materials. It is incompatible with strong oxidizing agents and strong acids.[1]

  • Transfer to a Labeled Waste Container: Carefully transfer the waste into a designated and clearly labeled chemical waste container. The label should include the chemical name ("this compound"), the associated hazards (Combustible, Irritant), and the date.

  • Securely Seal the Container: Tightly cap the waste container to prevent any leaks or evaporation.

  • Store in a Designated Area: Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste storage, away from heat sources and ignition.[1]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste container at an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin Process ventilation Step 2: Work in a Fume Hood ppe->ventilation segregate Step 3: Segregate from Incompatible Materials ventilation->segregate transfer Step 4: Transfer to Labeled Waste Container segregate->transfer seal Step 5: Securely Seal Container transfer->seal storage Step 6: Store in Designated Hazardous Waste Area seal->storage disposal Step 7: Arrange for Professional Disposal via Approved Plant storage->disposal end End: Disposal Complete disposal->end Final Step

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2,6-Dimethyloct-6-en-2-yl formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2,6-Dimethyloct-6-en-2-yl formate, ensuring laboratory safety and operational integrity.

This document provides critical safety protocols and logistical plans for the laboratory use of this compound (CAS No. 25279-09-8). Adherence to these procedures is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes skin irritation and serious eye irritation.[1]

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Hazard ClassGHS Category
Flammable liquidsCategory 4
Skin irritationCategory 2
Eye irritationCategory 2A
Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect against eye irritation from splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased splash risk, consider coveralls.[2]To minimize skin exposure.
Respiratory Protection Not typically required with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of potentially irritating vapors.
Operational and Handling Protocols

Strict adherence to the following procedures is mandatory to ensure safe laboratory operations.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge, a potential ignition source.

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage:

  • Cool and Ventilated: Store containers in a cool, well-ventilated area away from heat, sparks, and open flames.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

  • Container Integrity: Keep containers tightly closed when not in use.

Emergency and First Aid Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Fire and Spill Response

Fire Fighting:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Spill Management:

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the spill area.

  • Ventilate: Ensure adequate ventilation of the affected area.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collection: Collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.

Experimental Workflow and Safety Diagram

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Store Chemical Store Chemical Perform Experiment->Store Chemical If not all used Collect Waste Collect Waste Perform Experiment->Collect Waste Store Chemical->Transfer Chemical For subsequent use Decontaminate Work Area Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Collect Waste->Decontaminate Work Area

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.